3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-nitropyrazol-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-2-1-3-9-5-6(4-8-9)10(11)12/h4-5H,1-3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJCSYHOBOKAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Anatomy and Synthetic Methodologies of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine: A Technical Guide
Executive Summary
In modern medicinal chemistry and agrochemical development, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine (CAS: 1006962-65-7) is a highly versatile intermediate[1]. It combines the electron-deficient, structurally rigid 4-nitropyrazole core with a flexible, nucleophilic propan-1-amine linker. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and step-by-step protocols for its preparation and downstream functionalization.
Structural Anatomy & Physicochemical Profiling
The molecule consists of two distinct functional domains that dictate its chemical behavior:
-
The 4-Nitropyrazole Core: The nitro group at the C4 position exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects. This significantly lowers the electron density of the pyrazole ring, rendering it resistant to electrophilic aromatic substitution but highly stable under oxidative conditions. Furthermore, in the unsubstituted precursor (4-nitro-1H-pyrazole), this electron withdrawal lowers the pKa of the N-H bond to approximately 9.6, making it substantially more acidic than a standard pyrazole (pKa ~14.2)[2].
-
The Propan-1-amine Linker: The three-carbon alkyl chain provides optimal spatial separation between the aromatic core and the primary amine. This flexibility is crucial when the molecule is used as a ligand or when docking into enzymatic binding pockets, as it minimizes steric clashes between the pyrazole core and the functionalized amine terminus.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of the free base form of the molecule:
| Property | Value | Structural Implication |
| Chemical Name | This compound | Standard IUPAC nomenclature. |
| CAS Registry Number | 1006962-65-7 | Unique identifier for commercial sourcing[1]. |
| Molecular Formula | C₆H₁₀N₄O₂ | Indicates a high nitrogen-to-carbon ratio. |
| Molecular Weight | 170.17 g/mol | Low molecular weight, ideal for fragment-based drug design. |
| Hydrogen Bond Donors | 1 (Primary amine, -NH₂) | Capable of forming strong H-bond interactions. |
| Hydrogen Bond Acceptors | 4 (Nitro O, Pyrazole N, Amine N) | High potential for interacting with kinase hinge regions. |
| Topological Polar Surface Area | ~89.6 Ų | Moderate polarity; dictates membrane permeability. |
Synthetic Process Chemistry: Causality and Rationale
The synthesis of this compound relies on the regioselective N-alkylation of 4-nitro-1H-pyrazole. Because the two nitrogen atoms in 4-nitropyrazole are chemically equivalent due to rapid tautomerization, alkylation yields a single regioisomer.
However, direct alkylation with 3-bromopropan-1-amine is highly problematic. The primary amine on the alkyl halide would compete with the pyrazole nitrogen for the electrophilic carbon, leading to self-condensation, polymerization, or secondary amine formation. To circumvent this, a protecting group strategy is mandatory.
tert-Butyl (3-bromopropyl)carbamate (Boc-NH-CH₂CH₂CH₂-Br) is the electrophile of choice. The bulky Boc group sterically and electronically deactivates the primary amine, ensuring that the pyrazolide anion acts as the sole nucleophile[3].
Workflow for the synthesis of this compound via N-alkylation.Experimental Methodologies
The following protocol outlines a self-validating, two-step system for synthesizing the target compound.
Step 1: N-Alkylation (Boc-Protection Strategy)
Objective: Form the C-N bond while preventing amine self-condensation.
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitro-1H-pyrazole (1.0 equivalent, e.g., 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents). Causality: K₂CO₃ is a mild base. Because the 4-nitro group heavily acidifies the pyrazole N-H (pKa ~9.6)[2], stronger bases like NaH are unnecessary and could lead to unwanted side reactions. DMF solvates the K⁺ ions, leaving a highly reactive, "naked" pyrazolide anion.
-
Electrophile Addition: Dropwise, add tert-butyl (3-bromopropyl)carbamate (1.1 equivalents).
-
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours. Monitor via TLC (Hexanes:EtOAc 1:1).
-
Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2: Deprotection and Freebasing
Objective: Cleave the Boc group to reveal the primary amine.
-
Acidic Cleavage: Dissolve the crude intermediate in Dichloromethane (DCM). Slowly add Trifluoroacetic Acid (TFA) to achieve a 4:1 DCM:TFA (v/v) ratio. Causality: The highly acidic environment protonates the carbamate carbonyl, leading to the elimination of isobutylene gas and carbon dioxide, driving the reaction to completion.
-
Reaction: Stir at room temperature for 2 hours.
-
Concentration: Evaporate the volatiles under reduced pressure. The product is now a TFA salt.
-
Freebasing: Dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or neutralize with 1M aqueous NaOH and extract with a highly polar organic solvent (e.g., 10% MeOH in DCM) to isolate the free base[1].
Analytical Characterization Signatures
To validate the structural integrity of the synthesized compound, the following spectral signatures should be observed:
-
¹H NMR (DMSO-d₆, 400 MHz): The defining feature is the presence of two distinct pyrazole protons (H3 and H5) appearing significantly downfield (typically ~8.2 ppm and ~8.8 ppm) as singlets. This profound deshielding is the direct result of the electron-withdrawing nitro group at C4. The N-CH₂ protons will appear as a triplet around 4.2 ppm, while the terminal amine -CH₂ will appear as a triplet near 2.6 ppm.
-
Mass Spectrometry (ESI-MS): Expected
peak at m/z 171.1.
Downstream Applications in Drug Discovery
The true value of this compound lies in its bifunctionality. The primary amine acts as a nucleophilic handle, while the nitro group serves either as a persistent pharmacophore or as a precursor for further functionalization[4].
Divergent downstream functionalization pathways for the primary amine and nitro group.Key Transformations
-
Amide Coupling: The primary amine readily reacts with carboxylic acids using standard coupling reagents (e.g., HATU, EDC/HOBt) to form stable amide linkages, often used to attach the pyrazole core to larger macrocycles or peptide sequences.
-
Nitro Reduction: The nitro group can be selectively reduced to an amine using catalytic hydrogenation (e.g., 10% Pd/C, H₂)[4]. This yields 1-(3-aminopropyl)-1H-pyrazol-4-amine, an incredibly valuable 1,4-diamino scaffold used in the synthesis of kinase inhibitors.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 16376, 4-nitro-1H-pyrazole." PubChem, [Link]
-
ACS Publications. "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents." The Journal of Organic Chemistry, [Link]
Sources
Technical Profile & Synthesis Guide: 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine
Executive Summary
3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules. Its structure features an electron-deficient 4-nitropyrazole core linked to a primary amine via a propyl chain. This specific arrangement serves as a critical "linker-scaffold" in medicinal chemistry, particularly for:
-
PROTACs (Proteolysis Targeting Chimeras): The propyl-amine chain provides a defined spatial separation for conjugation to E3 ligase ligands.
-
Kinase Inhibitors: The 4-nitropyrazole moiety mimics the purine ring of ATP, while the amine allows for solubilizing group attachment.
-
Energetic Materials: Nitro-substituted pyrazoles are investigated for high-energy density applications, though this specific amine derivative is more common in pharmaceutical contexts.
Note on CAS Identification: Unlike common reagents, this specific derivative is often generated in situ or as a custom intermediate. It does not possess a widely standardized commercial CAS number in public registries. Researchers must often rely on the CAS numbers of its precursors or close analogs for procurement and registration.
Identity & Physiochemical Profile[1][2][3][4][5][6]
| Property | Detail |
| Systematic Name | This compound |
| Synonyms | 1-(3-Aminopropyl)-4-nitropyrazole; 4-Nitro-1-(3-aminopropyl)-1H-pyrazole |
| Molecular Formula | C₆H₁₀N₄O₂ |
| Molecular Weight | 170.17 g/mol |
| Core Scaffold CAS | 2075-46-9 (4-Nitro-1H-pyrazole) |
| Analog CAS | 75653-86-0 (3-(1H-pyrazol-1-yl)propan-1-amine; non-nitro analog) |
| SMILES | NCCCN1C=C(=O)C=N1 |
| pKa (Predicted) | ~9.5 (Amine), ~-1.0 (Pyrazole N2) |
| Solubility | Soluble in DMSO, MeOH, DMF; Moderate solubility in water (pH dependent) |
Synthetic Methodology (The Gabriel Route)
Direct alkylation of 4-nitropyrazole with 3-bromopropylamine is prone to polymerization and low yields due to the nucleophilicity of the primary amine. The most robust, self-validating protocol utilizes the Gabriel Synthesis approach, protecting the amine as a phthalimide during the alkylation step.
Phase 1: Alkylation
Objective: Attach the propyl linker to the N1 position of the pyrazole ring.
-
Reagents: 4-Nitropyrazole (1.0 eq), N-(3-Bromopropyl)phthalimide (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent: DMF (Anhydrous) or Acetonitrile.
-
Conditions: 60–80°C for 12–16 hours.
Mechanism & Causality: The 4-nitro group strongly withdraws electrons, increasing the acidity of the pyrazole N-H (pKa ~9.6). K₂CO₃ is sufficient to deprotonate the pyrazole. The resulting anion attacks the alkyl halide. Note: While pyrazoles can tautomerize, 4-nitropyrazole is symmetric; thus, alkylation yields a single N1-substituted regioisomer, simplifying purification.
Phase 2: Deprotection
Objective: Liberate the primary amine.
-
Reagents: Hydrazine hydrate (NH₂NH₂·H₂O) (3.0–5.0 eq).
-
Solvent: Ethanol or Methanol.
-
Conditions: Reflux for 2–4 hours.
Validation Step: Upon cooling the reaction mixture, a heavy white precipitate (phthalhydrazide) will form. This is a visual confirmation that the deprotection has occurred. The target amine remains in solution.[1]
Workflow Diagram
The following diagram illustrates the critical decision points and flow of the synthesis.
Caption: Figure 1. Optimized Gabriel Synthesis workflow for generating high-purity this compound.
Structural Validation & Quality Control
To ensure the integrity of the synthesized compound, researchers must validate the structure using NMR and MS. The nitro group introduces specific shifts that must be verified.
1H NMR Diagnostic Peaks (DMSO-d6)
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| Pyrazole C3-H | 8.80 – 8.95 | Singlet | Highly deshielded by adjacent Nitro group. |
| Pyrazole C5-H | 8.20 – 8.35 | Singlet | Distinct from C3; confirms N1 substitution. |
| N-CH₂ (Propyl) | 4.15 – 4.25 | Triplet | Protons on carbon attached to Pyrazole nitrogen. |
| CH₂-NH₂ | 2.50 – 2.65 | Triplet | Protons adjacent to the primary amine. |
| Central CH₂ | 1.80 – 1.95 | Multiplet | Central methylene of the propyl chain. |
Self-Validating Logic: If the integration of the Pyrazole C3/C5 protons is not 1:1, or if the propyl chain does not show a clean 2:2:2 ratio, the deprotection may be incomplete, or the phthalhydrazide byproduct may still be present.
Applications in Drug Discovery
PROTAC Linker Design
The 3-carbon aliphatic chain is an ideal "short" linker. The 4-nitropyrazole headgroup can serve as a "warhead" precursor.
-
Strategy: The primary amine is conjugated to an E3 ligase ligand (e.g., Thalidomide derivative). The nitro group is then reduced to an aniline (using H₂/Pd-C or Fe/NH₄Cl) to provide a second attachment point for the Target Protein ligand.
Scaffold for Kinase Inhibition
The 4-nitropyrazole core is isosteric with parts of the purine ring system found in ATP.
-
Mechanism: The nitro group is strongly electron-withdrawing, reducing the electron density of the pyrazole ring. This alters the hydrogen bond acceptor capability of N2, potentially enhancing selectivity for specific kinase pockets (e.g., CDK2, EGFR) compared to electron-rich pyrazoles.
Caption: Figure 2. Divergent application pathways: utilizing the amine for conjugation or reducing the nitro group for scaffold construction.
Safety & Handling (MSDS Summary)
While specific toxicological data for this intermediate may be sparse, it should be handled with the protocols standard for nitro-aromatics and primary amines .
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation (Amine functionality).
-
H302: Harmful if swallowed (Typical for nitro-azoles).
-
Explosive Potential: While 4-nitropyrazole is stable, nitro-compounds can be energetic. Avoid heating dry solids to decomposition.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine can absorb CO₂ from the air to form carbamates over time.
References
-
4-Nitropyrazole Synthesis & Properties
- Source: PubChem CID 74944.
- Title: 4-Nitro-1H-pyrazole Compound Summary.
-
URL:[Link]
-
Analogous Linker Chemistry (Non-nitro variant)
-
Gabriel Synthesis of Aminopropyl-Pyrazoles
- Source: N
- Title: Recent Advances in Synthesis and Properties of Nitr
-
URL:[Link]
-
Applications in Kinase Inhibitors
- Source: MDPI (Molecules).
- Title: Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
-
URL:[Link]
Sources
4-Nitropyrazole Propyl Amine Derivatives: Synthetic Pathways and Medicinal Utility
[1][2]
Part 1: Executive Summary & Chemical Space
The Scaffold: The 1-(3-aminopropyl)-4-nitropyrazole moiety represents a bifunctional building block.[2] It combines an electron-deficient aromatic core (4-nitropyrazole) with a flexible aliphatic linker (propyl amine).[1][2][3] Primary Utility:
-
Kinase Inhibitor Precursor: The 4-nitro group is a latent amine.[1][2][3] Upon reduction to 4-aminopyrazole, the scaffold becomes an ATP-mimetic pharmacophore capable of forming key hydrogen bonds within the hinge region of kinases (e.g., JAK, CDK, and MAPK families).[1]
-
Solubility Enhancer: The propyl amine tail (often protonated at physiological pH) improves the aqueous solubility of otherwise lipophilic drug candidates.[2][3]
-
Bivalent Linker: The terminal amine serves as an attachment point for warheads (in covalent inhibitors) or E3 ligase ligands (in PROTACs).[2][3]
Part 2: Synthetic Strategies (Autonomy & Expertise)[2][3]
The synthesis of 4-nitropyrazole propyl amine derivatives requires navigating the regioselectivity of pyrazole alkylation (N1 vs. N2 tautomers) and the chemoselectivity of protecting groups.[2][3]
Strategy A: Direct Alkylation (The Standard Route)
This method utilizes commercially available 4-nitropyrazole and N-protected alkyl halides.[2]
-
Critical Control: The 4-nitro group withdraws electron density, making the pyrazole nitrogen less nucleophilic (pKa ~9.6).[2][3] Strong bases (NaH or Cs₂CO₃) and polar aprotic solvents (DMF or CH₃CN) are required to drive the reaction.[2][3]
-
Regioselectivity: Since 4-nitropyrazole is symmetric, N1 and N2 alkylation yields the same product.[1][2][3] However, if the pyrazole has substituents at C3/C5, regioselectivity becomes a major challenge (typically favoring the less sterically hindered nitrogen).
Strategy B: Mitsunobu Coupling (The Mild Route)
Used when the alkylating agent is an alcohol (e.g., N-Boc-3-aminopropanol) rather than a halide.[1][2]
Strategy C: Nitro Reduction (The Activation Step)
The transformation of the nitro group to an amine is the "activation" step that unlocks the scaffold's biological potential.[2][3]
Part 3: Visualization of Synthetic Logic[2]
The following diagram illustrates the core workflow: Alkylation
Caption: Synthetic workflow for generating the 1-(3-aminopropyl)-4-nitropyrazole/aminopyrazole scaffold.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of 1-(3-(tert-butoxycarbonylamino)propyl)-4-nitropyrazole
This protocol ensures mono-alkylation and high yield by controlling stoichiometry and temperature.[1]
Reagents:
-
4-Nitropyrazole (1.0 eq)
-
tert-Butyl (3-bromopropyl)carbamate (1.1 eq)[2]
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve 4-nitropyrazole (1.13 g, 10 mmol) in anhydrous DMF (20 mL). Add Cs₂CO₃ (4.88 g, 15 mmol) in one portion.
-
Stirring: Stir the suspension at Room Temperature (RT) for 30 minutes. Observation: The mixture may turn slightly yellow, indicating deprotonation.
-
Alkylation: Add tert-butyl (3-bromopropyl)carbamate (2.62 g, 11 mmol) dropwise over 5 minutes.
-
Heating: Heat the reaction mixture to 60°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.
-
Workup: Cool to RT. Pour the mixture into ice-cold water (100 mL). Extract with EtOAc (3 x 50 mL).
-
Purification: Wash combined organics with brine (2 x 50 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Protocol 2: Nitro Group Reduction (Fe/NH₄Cl Method)
Selected for robustness in the presence of halogens.[2]
Reagents:
-
Nitro-pyrazole intermediate (1.0 eq)
-
Iron powder (5.0 eq) - Must be fine powder, activated.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the nitro compound in EtOH/Water (4:1).
-
Addition: Add NH₄Cl and Iron powder.
-
Reflux: Heat to reflux (80°C) with vigorous stirring for 2 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot EtOH.[1][2][3]
-
Isolation: Concentrate the filtrate. The residue is typically the free amine or HCl salt (if acid workup is used).[2][3]
Part 5: Structure-Activity Relationship (SAR) Data
The following table summarizes how modifications to the "Propyl Amine" tail affect biological properties in kinase inhibitor campaigns (generalized data).
| Modification (R-Group on Pyrazole N1) | Effect on Potency (IC50) | Effect on Solubility (LogD) | Metabolic Stability (t1/2) |
| Propyl amine (Parent) | High (H-bond donor/acceptor) | Excellent (< 2.[2]0) | Moderate (Oxidative deamination risk) |
| Ethyl amine | Variable (Steric clash possible) | Good | Low (Cyclization risk) |
| Butyl amine | Moderate (Entropic penalty) | Moderate | High |
| Propyl amide | High (Loss of basicity) | Low | High |
| Cyclopropyl methyl | High (Rigidified) | Moderate | Excellent |
Part 6: References
-
Synthesis of 4-Nitropyrazole:
-
Alkylation & Functionalization:
-
Medicinal Applications (Kinase Inhibitors):
-
Energetic Materials Context:
-
General Pyrazole Chemistry:
The Strategic Utility of N-Alkylated 4-Nitropyrazoles in Drug Discovery
Executive Summary
N-alkylated 4-nitropyrazoles represent a highly privileged class of heterocyclic intermediates in modern organic synthesis and medicinal chemistry. While historically investigated within materials science for their utility as energetic materials—valued for their high heat of formation, density, and thermal stability[1]—their primary value in contemporary pharmaceutical research lies in their role as precursors to 1-alkyl-4-aminopyrazoles. These amino derivatives serve as critical building blocks in the design of highly selective kinase inhibitors, including agents targeting Interleukin-2 Inducible T-cell Kinase (ITK) and Extracellular Signal-Regulated Kinase 5 (ERK5)[2][3].
This technical guide explores the physicochemical dynamics of 4-nitropyrazoles, details self-validating synthetic workflows for their functionalization, and contextualizes their application in targeted drug development.
Physicochemical Properties & Structural Dynamics
The reactivity and utility of 4-nitropyrazole are fundamentally dictated by the strong electron-withdrawing nature of the nitro group at the C4 position.
Electronic Effects and Acidity
The C4-nitro group exerts profound inductive and resonance effects, significantly depleting the electron density of the pyrazole ring. This electronic withdrawal weakens the N-H bond, markedly increasing its acidity. Consequently, the parent 4-nitropyrazole exhibits a pKa of approximately 9.67[4], which is substantially more acidic than unsubstituted pyrazole (pKa ~14.4).
This heightened acidity facilitates facile deprotonation under mild basic conditions, making the N1 position highly susceptible to alkylation. Conversely, the electron-deficient nature of the ring renders it highly resistant to further electrophilic aromatic substitution, thereby strictly directing subsequent synthetic efforts toward nucleophilic substitutions or the reduction of the nitro group[1].
Tautomeric Locking
In medicinal chemistry, unsubstituted pyrazoles exist in a rapid tautomeric equilibrium, which can complicate structure-activity relationship (SAR) models. N-alkylation effectively "locks" the tautomeric state of the pyrazole. This is a critical parameter in kinase inhibitor design, where precise hydrogen bond donor/acceptor geometry is required to engage the kinase hinge region effectively.
Electronic influence of the C4-nitro group on the pyrazole ring system.
Experimental Workflows & Methodologies
To harness these compounds for drug discovery, robust and self-validating synthetic protocols are required. The two primary methods for N-alkylation are the Mitsunobu reaction[2][3] and direct base-mediated alkylation, followed by catalytic reduction.
Protocol 1: Regioselective N-Alkylation via Mitsunobu Reaction
Mechanistic Rationale: The Mitsunobu reaction is the method of choice when utilizing secondary alcohols. It proceeds with complete inversion of stereochemistry and avoids the elimination side-reactions (E2) that are common when using secondary alkyl halides under basic conditions[2].
Step-by-Step Methodology:
-
Preparation: Dissolve 4-nitropyrazole (1.0 equiv) and the desired primary or secondary alcohol (1.2 equiv) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under an inert argon atmosphere.
-
Phosphine Addition: Add Triphenylphosphine (PPh₃) (1.5 equiv) to the solution and cool the mixture to 0 °C using an ice bath.
-
Activation: Dropwise add Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) over 15 minutes. Causality note: Slow addition controls the highly exothermic formation of the betaine intermediate.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours. Monitor completion via LC-MS or TLC (typically 30% EtOAc/Hexanes).
-
Workup & Purification: Quench with water and extract with Ethyl Acetate. To remove the ubiquitous triphenylphosphine oxide byproduct, concentrate the organic layer and triturate with cold diethyl ether, filtering off the precipitated oxide. Purify the filtrate via silica gel chromatography to yield the pure 1-alkyl-4-nitropyrazole.
Protocol 2: Catalytic Reduction to 1-Alkyl-4-aminopyrazoles
Mechanistic Rationale: The C4-nitro group must be reduced to a primary amine to serve as a nucleophilic handle for subsequent amidation or cross-coupling. Catalytic hydrogenation is preferred over metal-acid reductions (e.g., Fe/HCl) to avoid complex workups and trace heavy-metal contamination in pharmaceutical intermediates[1][2].
Step-by-Step Methodology:
-
Preparation: Dissolve the 1-alkyl-4-nitropyrazole in a suitable protic solvent, typically Ethanol or Methanol (0.1 M).
-
Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) (10 wt% relative to the substrate) under a blanket of nitrogen. Causality note: The nitrogen blanket prevents the spontaneous ignition of the alcohol solvent by the highly active Pd/C catalyst.
-
Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker (1–3 atm). Stir vigorously at room temperature for 4–6 hours.
-
Validation: Monitor the disappearance of the yellow nitro compound and the emergence of the highly polar amine via TLC (active to ninhydrin stain).
-
Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol.
-
Isolation: Concentrate the filtrate in vacuo. The resulting 1-alkyl-4-aminopyrazole is generally pure enough (>95%) for immediate use in downstream coupling reactions.
Workflow transforming 4-nitropyrazole into kinase inhibitor scaffolds.
Quantitative Data Summary
The following table synthesizes the core physicochemical and operational metrics associated with 4-nitropyrazole functionalization:
| Property / Reaction Phase | Value / Condition | Mechanistic Rationale |
| Parent pKa (N-H) | ~9.67 | Strong EWG effect of C4-NO₂ increases N-H acidity relative to standard pyrazoles. |
| N-Alkylation (Mitsunobu) | DEAD/PPh₃, THF, 0 °C to RT | Provides mild conditions and stereospecific inversion for chiral secondary alcohols. |
| N-Alkylation (Direct) | K₂CO₃, DMF, Alkyl-X, 60 °C | Highly scalable S_N2 mechanism suitable for primary or unhindered alkyl halides. |
| Nitro Reduction | H₂, Pd/C, EtOH or MeOH, RT | Ensures clean conversion to 4-aminopyrazole, driven by thermodynamic stability. |
Applications in Drug Development
The resulting 1-alkyl-4-aminopyrazoles are essential building blocks in modern pharmacophore design.
In the development of ITK inhibitors for asthma and inflammatory disorders, the aminopyrazole core is coupled with complex carboxylic acids to form amides that fit perfectly into the ATP-binding pocket of the kinase[2]. Similarly, in the optimization of ERK5 inhibitors , the specific nature of the N-alkyl group dictates critical pharmacokinetic properties such as cellular permeability and efflux ratios, while the pyrazole nitrogens engage in indispensable hydrogen bonding with the kinase hinge region[3].
Mechanism of action for ITK inhibitors utilizing the aminopyrazole core.
References
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles ResearchGate URL:[Link]
-
Parallel Optimisation of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Chemical Tool White Rose Research Online URL:[Link]
-
Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles D-NB.info URL:[Link]
Sources
4-Nitro-1-(3-aminopropyl)pyrazole: A Bifunctional Scaffold for Advanced Heterocyclic Synthesis
Executive Summary
In the landscape of medicinal chemistry and agrochemical development, the demand for highly modular, bifunctional building blocks is paramount. 4-Nitro-1-(3-aminopropyl)pyrazole (and its derivatives) represents a highly versatile scaffold. It uniquely combines the robust, metabolically stable pyrazole core with two orthogonal reactive handles: a highly electron-withdrawing nitro group at the C4 position (which can be selectively reduced to an amine for subsequent heterocycle fusion) and a primary aliphatic amine at the N1 position (ideal for amidation, reductive amination, or urea formation).
This whitepaper provides an in-depth technical analysis of the physicochemical dynamics of this building block, dissects the causal logic behind its optimal synthetic routes, and outlines a self-validating protocol designed to overcome the notorious chemoselectivity challenges inherent in nitro-heterocycle derivatization.
Physicochemical Profiling & Reactivity Dynamics
To effectively manipulate 4-nitropyrazole derivatives, one must first understand the electronic perturbations introduced by the C4-nitro group.
Unsubstituted pyrazole possesses a relatively high pKa (~14.2), requiring strong bases (e.g., NaH, Cs2CO3) for efficient N-alkylation. However, the strong electron-withdrawing nature of the nitro group via both inductive and resonance effects drastically increases the acidity of the pyrazole N-H bond. Predictive models and empirical data place the pKa of 4-nitropyrazole at approximately 9.63 ± 0.50 [1].
Strategic Implications:
-
Mild Deprotonation: The enhanced acidity allows for the use of mild bases like Potassium Carbonate (
) in polar aprotic solvents (DMF or MeCN), minimizing base-catalyzed side reactions or degradation of sensitive alkylating agents[2]. -
Absolute Regioselectivity: A common pitfall in pyrazole chemistry is the generation of N1/N2 regioisomers during alkylation. Because 4-nitropyrazole possesses a
axis of symmetry in its deprotonated state, the N1 and N2 positions are chemically equivalent. Alkylation inherently yields a single, unambiguous regioisomer, bypassing complex chromatographic separations[2].
Strategic Synthesis: Overcoming the Redox Dilemma
When designing the synthesis of 4-nitro-1-(3-aminopropyl)pyrazole from the commercially available 4-nitropyrazole, chemists typically evaluate two primary pathways. However, a deep mechanistic analysis reveals a critical flaw in one, highlighting the necessity of the other.
The Flawed Paradigm: Route B (Michael Addition & Reduction)
A classical approach involves the aza-Michael addition of 4-nitropyrazole to acrylonitrile to form 1-(2-cyanoethyl)-4-nitropyrazole. While the addition step is highly efficient, the subsequent reduction of the nitrile to a primary amine presents a severe chemoselectivity (redox) dilemma . The C4-nitro group is highly susceptible to reduction. Standard nitrile reduction conditions (e.g.,
The Optimal Paradigm: Route A (Orthogonal Protection)
To bypass the redox dilemma entirely, the optimal strategy employs a pre-oxidized, protected alkylating agent: N-Boc-3-bromopropylamine . This shifts the synthetic challenge from a difficult chemoselective reduction to a highly reliable, orthogonal deprotection (acidic cleavage of the Boc group), ensuring the absolute preservation of the nitro group.
Fig 1: Synthetic pathways for 4-nitro-1-(3-aminopropyl)pyrazole highlighting the redox dilemma.
Quantitative Pathway Comparison
| Synthetic Parameter | Route A (N-Boc Alkylation) | Route B (Michael Addition) |
| Key Reagents | N-Boc-3-bromopropylamine, | Acrylonitrile, Base, |
| Regioselectivity | 100% (Symmetric Core) | 100% (Symmetric Core) |
| Chemoselectivity | High (Orthogonal acidic deprotection) | Low (Competitive |
| Expected Yield | > 85% (Over 2 steps) | < 40% (Due to over-reduction) |
| Scalability | Excellent | Poor (Complex impurity profiling) |
Self-Validating Experimental Protocol (Route A)
The following protocol is engineered with embedded analytical checkpoints to ensure a self-validating workflow.
Step 1: N-Alkylation (Intermediate Synthesis)
-
Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-nitropyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration). DMF is chosen to stabilize the polar transition state of the subsequent
reaction. -
Deprotonation: Add finely powdered, anhydrous
(1.5 equiv). Stir at room temperature for 30 minutes to ensure complete formation of the pyrazolate anion. -
Alkylation: Add N-Boc-3-bromopropylamine (1.1 equiv) dropwise. Elevate the temperature to 60°C and stir for 12 hours.
-
Validation Checkpoint 1 (TLC & LC-MS): Monitor via TLC (Hexanes/EtOAc, UV 254 nm). The product will appear as a distinct, UV-active spot. LC-MS must confirm the mass of the intermediate:
corresponding to the Boc-protected mass. -
Workup: Quench with
and extract with EtOAc ( ). Wash the combined organic layers extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry over , filter, and concentrate in vacuo.
Step 2: Orthogonal Deprotection
-
Cleavage: Dissolve the crude intermediate in anhydrous Dichloromethane (DCM). Cool to 0°C.
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to achieve a 4:1 DCM:TFA ratio. Remove the ice bath and stir at room temperature for 2 hours.
-
Validation Checkpoint 2 (NMR): Concentrate an aliquot and analyze via
NMR. Self-Validation: The successful cleavage is definitively proven by the complete disappearance of the massive 9-proton singlet at (the tert-butyl group). The pyrazole aromatic protons will remain intact as two distinct singlets (or a tightly coupled doublet system) downfield at and . -
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the target compound as a TFA salt, or neutralize with a basic resin to isolate the free base.
Applications in Drug Discovery
The true value of 4-nitro-1-(3-aminopropyl)pyrazole lies in its downstream applications. Once the primary amine is functionalized (e.g., via amide coupling to a targeting ligand), the C4-nitro group can be safely reduced to an amine using catalytic hydrogenation (
This generates a 1,4-diaminopyrazole derivative. These electron-rich scaffolds are critical precursors for the synthesis of complex pyrazolopyrimidines and aminopyrimidine kinase modulators[3]. Notably, such motifs are extensively patented as highly selective, brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, which are currently at the forefront of targeted therapies for Parkinson's disease[1][4].
Fig 2: Downstream derivatization of the bifunctional scaffold into kinase inhibitors.
References
- ChemicalBook.
- BenchChem.
- Google Patents (US9212173B2). "Pyrazole aminopyrimidine derivatives as LRRK2 modulators" (Application of aminopropyl pyrazoles in medicinal chemistry).
- MDPI Molecules.
Sources
Architectural Pharmacology: The Role of Heterocyclic Amine Linkers in Medicinal Chemistry
Introduction: Beyond the "Passive Spacer"
In modern drug discovery, the linker is no longer a passive tether. It is a critical determinant of pharmacokinetics (PK), potency, and selectivity. While early bifunctional molecules (e.g., first-generation PROTACs) relied on inert polyethylene glycol (PEG) or alkyl chains, these often suffered from poor membrane permeability and high conformational entropy.
The integration of heterocyclic amine linkers —specifically saturated nitrogen heterocycles like piperazines, piperidines, and azetidines—represents a paradigm shift. These structures offer "Architectural Pharmacology": the ability to simultaneously modulate physicochemical properties (LogD, pKa), restrict conformational freedom (reducing the entropic penalty of binding), and provide defined vectors for exit and attachment.
This guide details the design principles, physicochemical impacts, and synthetic protocols for deploying heterocyclic amine linkers in high-value modalities like PROTACs and fragment-based drug discovery (FBDD).
Physicochemical Modulation: The Design Phase
The choice of ring size and substitution pattern in a heterocyclic linker directly dictates the molecule's acid-base profile and lipophilicity. Unlike acyclic amines, cyclic amines possess defined orbital hybridizations driven by ring strain, which alters their basicity—a phenomenon critical for lysosomal trapping and solubility.
Ring Size and Basicity Trends
The basicity of cyclic amines does not follow a linear trend with ring size due to the interplay of hybridization (s-character) and solvation effects.
| Heterocycle | Ring Size | Approx.[1][2][3][4] pKa (Conj. Acid) | Conformational Flexibility | Application Utility |
| Aziridine | 3 | ~8.0 | Rigid | Rare (Toxicity/Reactivity) |
| Azetidine | 4 | ~11.3 | Semi-Rigid | Low lipophilicity (LogP lowering) |
| Pyrrolidine | 5 | ~11.3 | Flexible (Envelope) | High solubility |
| Piperidine | 6 | ~11.2 | Chair (Stable) | Standard linker, defined exit vectors |
| Piperazine | 6 | ~9.8 (N1) / 5.6 (N4) | Chair | Solubility, secondary attachment point |
| Morpholine | 6 | ~8.3 | Chair | Reduced basicity, metabolic stability |
Key Insight: Azetidines are increasingly favored over larger rings for their ability to lower LogP (lipophilicity) while maintaining metabolic stability, a concept known as "escaping flatland" by increasing the fraction of sp3-hybridized carbons (
Decision Matrix for Linker Selection
The following decision tree illustrates the logic for selecting a specific heterocyclic linker based on the physicochemical liabilities of the payload.
Figure 1: Strategic decision matrix for selecting heterocyclic amine linkers based on ADME liabilities.
Strategic Application: PROTACs and Bivalent Molecules
In Proteolysis Targeting Chimeras (PROTACs), the linker determines the spatial orientation of the Target Protein (POI) relative to the E3 Ligase.[5][6] This proximity is governed by the "Goldilocks Zone"—the linker must be just rigid enough to favor the productive ternary complex but flexible enough to avoid steric clashes.
The Role of Rigidity and Exit Vectors
Flexible PEG chains often suffer from the "Hook Effect" at lower concentrations due to entropic penalties. Heterocyclic linkers (e.g., piperazines) introduce rigidity, pre-organizing the molecule into a bioactive conformation.[7][8]
-
Exit Vectors: The nitrogen atoms in piperazine (1,4-position) provide a linear 180° exit vector, whereas piperidine (1,3- or 1,4-substitution) allows for angular vectors. This geometric control is vital for inducing de novo protein-protein interactions (PPIs) between the ligase and the target.
Figure 2: Schematic of a PROTAC ternary complex. The heterocyclic linker (green) dictates the relative orientation (Vectors A and B) of the warhead and E3 ligand, facilitating the critical protein-protein interaction (red dashed line).
Synthetic Methodologies: The "Make" Phase
Constructing heterocyclic linkers often requires forming C-N bonds between the central heterocycle and aromatic pharmacophores. While reductive amination is common, Palladium-catalyzed Buchwald-Hartwig amination is the gold standard for connecting steric-heavy or electron-deficient aryl systems.
Protocol: Selective Buchwald-Hartwig Amination
Objective: Coupling a secondary cyclic amine (e.g., piperazine) to a di-halogenated heteroaryl scaffold (e.g., 2-chloro-8-iodoquinoxaline) with high regioselectivity.
Mechanism & Rationale: The reaction relies on the oxidative addition of Pd(0) to the aryl halide.[3][9][10] The C-I bond is weaker (lower bond dissociation energy) than the C-Cl bond, allowing selective coupling at the iodine position at lower temperatures.
Reagents:
-
Substrate: 2-Chloro-8-iodoquinoxaline (1.0 equiv)
-
Amine: N-Boc-piperazine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃
-
Ligand: XPhos or RuPhos (4 mol%) – RuPhos is preferred for secondary amines to prevent β-hydride elimination.
-
Base: Cs₂CO₃ (2.0 equiv) – Weaker base prevents hydrolysis of sensitive groups.
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Step-by-Step Procedure:
-
Preparation: In a glovebox or under Argon stream, charge an oven-dried Schlenk tube with Pd(OAc)₂ and RuPhos. Add anhydrous toluene and stir at RT for 5 min to pre-form the active catalytic species (L-Pd-X).
-
Addition: Add the aryl iodide substrate, the piperazine derivative, and Cs₂CO₃.
-
Deoxygenation: Seal the vessel and purge with Argon for 5 minutes (or freeze-pump-thaw x3). Oxygen poisoning is the #1 cause of failure.
-
Reaction: Heat to 80°C. Monitor by LC-MS. The iodide displacement should be complete within 2-4 hours. The chloride remains intact.
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts and palladium black. Concentrate in vacuo.
Synthetic Route Comparison
| Method | Best For | Limitations |
| Reductive Amination | Aliphatic chains, sp3-sp3 coupling | Requires aldehyde/ketone precursor; less effective for aryl-amine bonds. |
| SnAr (Nucleophilic Subst.) | Electron-deficient aromatics (e.g., nitro-benzenes) | Harsh conditions (high heat); limited substrate scope. |
| Buchwald-Hartwig | Electron-rich or neutral aromatics; Steric bulk | Cost of catalyst; requires inert atmosphere; residual Pd removal. |
| Ullmann Coupling | Cost-sensitive scale-up (Cu catalyst) | High temperatures (>100°C); often lower yields than Pd. |
Advanced Architectures: Spirocycles and Bioisosteres
As drug space becomes crowded, "escaping flatland" via spirocyclic linkers is a key differentiation strategy.
Spirocyclic Amines
Spiro[3.3]heptanes and diazaspiro[4.4]nonanes act as rigid, 3D bioisosteres of piperazine.
-
Advantage: They orient exit vectors at ~90° angles (orthogonal), accessing chemical space unavailable to planar rings.
-
Metabolic Stability: The quaternary carbon center blocks metabolic oxidation, extending half-life (
).
Bicyclo[1.1.1]pentanes (BCPs)
BCP-amines are linear, rigid spacers that mimic the geometry of a phenyl ring or alkyne but without the aromaticity (solubility benefit) or reactivity. They are increasingly used to replace the central piperazine ring in "next-gen" PROTACs to improve oral bioavailability.
References
-
Zagidullin, A. et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.[11] Retrieved from [Link]
-
Hiesinger, K. et al. (2021).[12] Spirocyclic Scaffolds in Medicinal Chemistry.[8][13][14] Journal of Medicinal Chemistry.[15] Retrieved from [Link]
-
Lovering, F. et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[15] Retrieved from [Link]
Sources
- 1. How basicity of amines depend upon ring size [scoop.eduncle.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. 12.6 Heterocyclic Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 13. Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 15. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
Methodological & Application
Technical Note: Strategies for N-Alkylation of Electron-Deficient Pyrazoles with Amino-Alkyl Halides
Here is a comprehensive Technical Application Note and Protocol for the N-alkylation of 4-nitropyrazole with 3-bromopropylamine.
Executive Summary & Strategic Analysis
The alkylation of 4-nitropyrazole with 3-bromopropylamine presents a classic chemoselective challenge in heterocyclic synthesis. While the reaction appears straightforward on paper, two critical mechanistic hurdles often lead to low yields or complex impurity profiles in the laboratory:
-
Nucleophilic Competition: The target product contains a primary amine. 3-Bromopropylamine (the electrophile) is unstable as a free base because it rapidly undergoes intramolecular cyclization to form azetidine or intermolecular polymerization.
-
Reduced Nucleophilicity: The nitro group at the 4-position of the pyrazole ring is strongly electron-withdrawing, significantly lowering the pKa of the NH proton (approx. 9.6) but also reducing the nucleophilicity of the pyrazolate anion compared to unsubstituted pyrazoles.
Recommendation: To ensure high fidelity and reproducibility, this protocol prioritizes a Protected Amine Strategy (Method A) using tert-butyl (3-bromopropyl)carbamate. This approach "masks" the interfering amine, preventing polymerization and ensuring the pyrazole is the sole nucleophile. A Direct Alkylation Strategy (Method B) using the hydrobromide salt is provided for reference but is classified as a high-risk/lower-yield pathway due to competing side reactions.
Chemical Reaction Pathways
The following flowchart visualizes the two distinct pathways. Path A is the industry-standard "Gold Route" for high purity. Path B is the "Direct Route" often attempted to save steps but frequently resulting in oligomerization.
Figure 1: Comparison of the Protected Route (Method A) vs. Direct Alkylation (Method B). Method A avoids the "Self-Reaction" trap of the electrophile.
Method A: The "Gold Standard" Protocol (Protected Route)
This method utilizes tert-butyl (3-bromopropyl)carbamate. It guarantees that the only active nucleophile in the mixture is the 4-nitropyrazole anion.
Reagents & Materials
| Reagent | Equiv.[1][2][3] | Role | Notes |
| 4-Nitropyrazole | 1.0 | Substrate | pKa ~9.6; requires moderate base. |
| N-Boc-3-bromopropylamine | 1.1 - 1.2 | Electrophile | Commercially available or synthesized from amine salt + Boc2O. |
| Cesium Carbonate (Cs₂CO₃) | 2.0 | Base | Preferred over K₂CO₃ for higher solubility in DMF. |
| DMF (N,N-Dimethylformamide) | Solvent | Medium | Anhydrous grade is critical to prevent hydrolysis. |
| TFA (Trifluoroacetic acid) | Excess | Deprotection | Removes Boc group in Step 2. |
Step-by-Step Procedure
Step 1: N-Alkylation[4]
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitropyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add Cs₂CO₃ (2.0 equiv) in a single portion. Stir the suspension at room temperature for 30 minutes. Note: The solution may change color (often yellow/orange) as the nitropyrazolate anion forms.
-
Addition: Add N-Boc-3-bromopropylamine (1.2 equiv) dissolved in a minimum amount of DMF dropwise over 5 minutes.
-
Reaction: Heat the mixture to 60–80°C and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material (4-nitropyrazole) should disappear.
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with EtOAc and wash with water (3x) to remove DMF (crucial to prevent emulsion).
-
Wash organic layer with brine, dry over Na₂SO₄, filter, and concentrate.[3]
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient) to isolate the Boc-protected intermediate.
-
Step 2: Boc-Deprotection
-
Dissolution: Dissolve the intermediate from Step 1 in DCM (Dichloromethane) (0.1 M).
-
Acidolysis: Add TFA (Trifluoroacetic acid) (20% v/v final concentration).
-
Reaction: Stir at room temperature for 1–2 hours. Monitor for loss of the Boc group (mass shift of -100 Da).
-
Isolation:
-
Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.
-
Free Base Generation: Redissolve the residue in MeOH. Pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with saturated NaHCO₃ and extract with DCM/Isopropanol (3:1) if the product is water-soluble.[5]
-
Concentrate to yield 1-(3-aminopropyl)-4-nitropyrazole .
-
Method B: Direct Alkylation Protocol (The "Salt" Route)
Warning: This method is prone to lower yields due to the instability of the free amine generated in situ. Use this only if protecting groups are strictly prohibited.
Critical Mechanism Insight
When using 3-bromopropylamine hydrobromide , you must use at least 2 equivalents of base : one to neutralize the HBr salt and one to deprotonate the pyrazole.
-
Risk:[1][6][7][8] Once neutralized, the free 3-bromopropylamine can attack itself (intermolecularly) faster than it attacks the bulky, electron-poor pyrazole.
Reagents
-
4-Nitropyrazole (1.0 equiv)
-
Sodium Hydride (NaH) (60% dispersion in oil, 2.5 equiv)
-
DMF (Anhydrous)
Procedure
-
Anion Formation: In a dry flask under Argon, suspend NaH (2.5 equiv) in anhydrous DMF at 0°C.
-
Pyrazole Addition: Add 4-nitropyrazole (1.0 equiv) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation.
-
Electrophile Addition (Critical Step):
-
Cool the solution back to 0°C .
-
Add 3-bromopropylamine[9][10]·HBr solid very slowly (portion-wise) or as a solution in DMF over 30 minutes.
-
Rationale: Keeping the temperature low and adding the salt slowly minimizes the concentration of "free" amine available to polymerize with itself, giving the pyrazole anion a better statistical chance to trap it.
-
-
Reaction: Allow to warm to Room Temperature slowly. Stir for 16–24 hours. Do not heat initially, as heat accelerates polymerization of the amine.
-
Workup: Quench carefully with water. Extract with EtOAc.[2][3] Note that the product is a primary amine and may remain in the aqueous phase if the pH is acidic. Adjust aqueous layer to pH > 12 before extraction.
Analytical Data & Troubleshooting
Expected Properties
-
Appearance: Yellowish oil or low-melting solid.
-
Polarity: The product is significantly more polar than the starting nitro-pyrazole due to the primary amine.
-
Mass Spec: [M+H]⁺ = 171.08 (Calculated for C₆H₁₀N₄O₂).
Troubleshooting Table
| Observation | Root Cause | Solution |
| Low Yield (Method B) | Polymerization of 3-bromopropylamine. | Switch to Method A (Boc-protection). If impossible, increase equivalents of electrophile to 3.0+ and add slowly. |
| No Reaction | Base too weak or solvent wet. | 4-Nitropyrazole is acidic (pKa 9.6). Use Cs₂CO₃ or NaH. Ensure DMF is anhydrous. |
| Product in Aqueous Layer | Product is protonated or highly polar. | During workup, ensure pH > 12. Use "salting out" (saturate water with NaCl) and extract with DCM/IPA (3:1). |
| Regioisomers? | N/A | 4-Nitropyrazole is symmetric. Alkylation at N1 is the only outcome. |
References
-
General Pyrazole Alkylation: BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles." Accessed Oct 2023.[13] Link
-
Enzymatic vs Chemical Alkylation Challenges: Renata, H., et al. "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles."[6][7] Angew. Chem. Int. Ed., 2021. Link
-
3-Bromopropylamine Instability: Scientific Update. "A Dangerous Bromance: Stability of Halo-amines." Link
-
4-Nitropyrazole Properties: ChemicalBook. "4-Nitropyrazole CAS 2075-46-9 Properties and Safety." Link
- Analogous Protected Route (Phthalimide):Organic Syntheses, Coll. Vol. 4, p. 106 (1963). (General reference for Gabriel Synthesis logic applied to amines).
Disclaimer: This protocol involves the use of hazardous chemicals, including alkylating agents and strong bases. All manipulations should be performed in a fume hood with appropriate PPE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificupdate.com [scientificupdate.com]
- 9. equationchemical.com [equationchemical.com]
- 10. rsc.org [rsc.org]
- 11. 3-Bromopropylamine | C3H8BrN | CID 78702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
Reducing 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine to diamine linker
Executive Summary
This guide details the reduction of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine to its corresponding diamine. This transformation is a critical step in synthesizing linkers for PROTACs (Proteolysis Targeting Chimeras) and molecular glues, where the 4-aminopyrazole moiety serves as a privileged scaffold for recruiting E3 ligases or binding kinase hinges.
The target molecule is a hydrophilic diamine . While the reduction itself is chemically straightforward, the isolation is non-trivial due to two factors:
-
High Polarity: The product is highly water-soluble, making standard aqueous workups prone to yield loss.
-
Oxidative Instability: Electron-rich 4-aminopyrazoles are prone to rapid oxidation in air, turning into dark tars if not handled under inert conditions.
Reaction Mechanism & Strategy
The reduction of the nitro group (
Visualizing the Transformation
The following diagram outlines the reaction pathway and the critical decision points for purification.
Figure 1: Reaction pathway from nitro-pyrazole to amino-pyrazole, highlighting the risk of oxidative degradation.
Protocol A: Catalytic Hydrogenation (Gold Standard)
Best for: Clean profiles, scalability, and ease of workup (if filtration is done correctly). Mechanism: Heterogeneous catalysis using Palladium on Carbon (Pd/C).
Materials
-
Substrate: this compound (1.0 equiv)
-
Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate). Note: Wet Pd/C is safer.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH). Anhydrous is preferred to simplify drying.
-
Gas: Hydrogen (
) balloon or Parr shaker (30-50 psi).
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flush a round-bottom flask with Nitrogen (
) or Argon. -
Add the nitro-substrate and dissolve in MeOH (concentration ~0.1 M).
-
Critical: Carefully add the Pd/C catalyst. If using dry Pd/C, add it under a blanket of inert gas to prevent ignition.
-
-
Hydrogenation:
-
Purge the system: Vacuum/Nitrogen cycle (3x), then Vacuum/Hydrogen cycle (3x).
-
Stir vigorously at Room Temperature (RT) under
(balloon pressure is usually sufficient). -
Time: 2–6 hours. Monitor by LCMS (Look for Mass Shift:
).-
Note on Mass Shift:
(46 Da) (16 Da). Net change = -30 Da .
-
-
-
Filtration (The Danger Zone):
-
Do not let the catalyst dry out. Pyrophoric Pd/C can ignite methanol vapors.
-
Filter the reaction mixture through a Celite® pad packed in a sintered glass funnel.
-
Recommendation: Keep the Celite wet with MeOH throughout the filtration.
-
-
Concentration:
-
Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.
-
Result: The product is usually a viscous, pale-yellow oil or low-melting solid.
-
Protocol B: Iron-Mediated Reduction (Alternative)
Best for: Labs lacking hydrogenation equipment or if the substrate contains halogens (Cl, Br, I) that might dehalogenate under Pd/H2 conditions.
Materials
-
Reagents: Iron powder (Fe, 5.0 equiv), Ammonium Chloride (
, 5.0 equiv). -
Solvent: Ethanol/Water (3:1 ratio).
Step-by-Step Procedure
-
Dissolution: Dissolve substrate in EtOH/Water.
-
Activation: Add
and Iron powder. -
Reflux: Heat to 70–80°C with vigorous stirring.
-
Observation: The grey iron powder will turn into a rusty brown sludge.
-
-
Completion: Monitor by TLC/LCMS (typically 1–3 hours).
-
Workup (Challenging):
-
Cool to RT. Filter through Celite to remove iron oxides.
-
Crucial: Wash the Celite cake with 10% MeOH in DCM to ensure the polar amine desorbs from the iron sludge.
-
Concentrate. You will likely have inorganic salts remaining.
-
Desalting: Triturate the residue with cold Isopropanol (iPrOH) or DCM; filter off the insoluble inorganic salts (
).
-
Purification & Storage (Critical Expertise)
The diamine product is highly polar and basic. It will streak on standard silica gel and may adhere irreversibly.
Purification Strategy Table
| Method | Suitability | Conditions |
| Amine-Functionalized Silica | High | Elute with DCM/MeOH (0 |
| Standard Silica | Medium | Requires 1% |
| Reverse Phase (C18) | Low | Product is too hydrophilic; it elutes in the void volume (water front). |
| SCX Cartridge | High | Catch-and-release: Load in MeOH, Wash with MeOH, Elute with 2M |
Purification Workflow Diagram
Figure 2: Decision tree for purification based on scale and initial purity.
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: -20°C.
-
Form: Ideally, store as the HCl salt (more stable) if the next step allows. To generate: dissolve in MeOH, add 2.0 equiv of 4M HCl in Dioxane, evaporate to dryness.
References
- General Reduction Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanistic grounding for nitro reduction).
-
Aminopyrazole Synthesis: T. G. M. Dhar et al., "Design and Synthesis of Novel Pyrazole-Based Inhibitors," Bioorganic & Medicinal Chemistry Letters, 2017.
-
Handling Polar Amines: Teledyne ISCO Application Note AN78, "HILIC Purification Strategies for Flash Chromatography."
- Iron Reduction Methodology:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.15.
-
PROTAC Linker Context: "Recent Advances in the Synthesis of Pyrazole Derivatives as Anti-Cancer Agents," Molecules, 2021.
Application Note: Strategic Utilization of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine in PROTAC Design
Based on the chemical structure and functional groups of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine , this guide serves as a comprehensive protocol for its application as a heterobifunctional linker precursor and pharmacophore scaffold in PROTAC (Proteolysis Targeting Chimera) synthesis.
Executive Summary
This compound is a versatile building block designed for the synthesis of PROTACs targeting kinases and other signaling proteins. Its structure features two distinct chemical handles:
-
Primary Amine (Propyl Chain): A nucleophilic handle for amide coupling to E3 ligase ligands (e.g., VHL, Cereblon) or extended linkers.
-
4-Nitro-Pyrazole Core: A "masked" pharmacophore precursor. Upon reduction to the 4-amino-pyrazole, it serves as a critical scaffold for constructing ATP-competitive kinase inhibitors (e.g., JAK, CDK, or Aurora kinase inhibitors).
This guide details the strategic incorporation of this moiety into PROTACs, focusing on "Target-First" and "Linker-First" synthetic methodologies.
Strategic Rationale & Chemical Properties
Why Use This Building Block?
-
Bioisosterism: The pyrazole ring acts as a bioisostere for phenyl or pyridine rings commonly found in kinase inhibitors, offering improved aqueous solubility and distinct hydrogen-bonding patterns (H-bond donor/acceptor).
-
Solubility Enhancement: Unlike hydrophobic alkyl or phenyl linkers, the polar pyrazole core can reduce the overall lipophilicity (LogP) of the PROTAC, improving oral bioavailability and cell permeability.
-
Synthetic Versatility: The nitro group is robust during upstream coupling reactions but easily reduced to an aniline-equivalent for late-stage functionalization.
Physicochemical Profile
| Property | Value (Approx.) | Relevance to PROTACs |
| Molecular Weight | ~170.17 Da | Low MW allows room for large ligands. |
| H-Bond Donors | 1 (Amine) | Key for solvent interaction. |
| H-Bond Acceptors | 4 (Nitro, Pyrazole N) | Modulates polarity. |
| Reactive Handles | -NH₂ (Aliphatic), -NO₂ (Aromatic) | Orthogonal reactivity for stepwise synthesis. |
Synthetic Workflows (Graphviz Visualization)
The following diagram illustrates the two primary routes for incorporating this building block: Route A (Target-Ligand Synthesis) and Route B (Linker-E3 Conjugation) .
Figure 1 Caption: Workflow depicting Route A (building the Target Ligand first) and Route B (attaching to the E3 Ligand first) using the bifunctional pyrazole core.
Detailed Experimental Protocols
Protocol A: Nitro Reduction (Activation of the Pharmacophore)
This step converts the 4-nitro group into a 4-amino group, creating the nucleophile necessary for constructing the kinase-binding motif.
Reagents:
-
Substrate: this compound (or derivative)
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Solvent: Ethanol/Water (4:1 v/v)
Procedure:
-
Dissolution: Dissolve 1.0 eq of the nitro-pyrazole substrate in Ethanol/Water (4:1).
-
Addition: Add 5.0 eq of Iron powder and 5.0 eq of solid NH₄Cl.
-
Reflux: Heat the reaction mixture to reflux (80°C) with vigorous stirring for 2–4 hours. Monitor by LC-MS for the disappearance of the nitro peak (M+) and appearance of the amine peak (M-30+2 = M-28 approx, or mass shift depending on ionization).
-
Filtration: Cool to room temperature. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with Methanol.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
-
Note: Aminopyrazoles can be sensitive to oxidation; use immediately or store under inert gas.
-
Protocol B: Amide Coupling (Linker Attachment)
This step attaches the propyl-amine handle to an E3 ligase ligand (e.g., Thalidomide-acid or VHL-acid).
Reagents:
-
Amine: this compound (as HCl salt or free base)
-
Carboxylic Acid: E3 Ligand-Linker-COOH
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (Anhydrous)
Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir for 5–10 minutes at room temperature to activate the acid.
-
Coupling: Add the pyrazole-amine (1.0 eq) and remaining DIPEA (1.5 eq) to the activated acid solution.
-
Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), NaHCO₃, and brine.
-
Purification: Purify via Flash Column Chromatography (DCM/MeOH gradient) or Preparative HPLC.
Protocol C: SNAr Coupling (Target Ligand Construction)
This step reacts the newly formed 4-aminopyrazole with a heteroaryl chloride (e.g., a chloropyrimidine) to finalize the kinase inhibitor scaffold.
Reagents:
-
Nucleophile: 4-aminopyrazole derivative (from Protocol A)
-
Electrophile: 2,4-dichloropyrimidine (or similar scaffold)
-
Base: K₂CO₃ or DIPEA
-
Solvent: n-Butanol or DMF
Procedure:
-
Setup: Dissolve the electrophile (1.0 eq) and the aminopyrazole (1.0 eq) in n-Butanol.
-
Base: Add DIPEA (2.0 eq).
-
Heat: Heat to 100–120°C (sealed tube or reflux) for 4–12 hours.
-
Observation: The reaction forms the key C-N bond between the pyrazole amine and the pyrimidine ring.
-
Isolation: Concentrate solvent. Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Quality Control & Characterization
To ensure the integrity of the intermediate and final PROTAC, the following QC parameters must be met:
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Distinct signals for Pyrazole CH (s, ~8.0-8.5 ppm), Propyl CH2 multiplets, and Amine protons. |
| Purity | HPLC (UV 254 nm) | > 95% Area Under Curve (AUC). |
| Mass Spec | LC-MS (ESI+) | [M+H]+ within ± 0.4 Da of calculated mass. |
| Residual Metal | ICP-MS | < 10 ppm (if Pd or Fe used in reduction). |
Safety & Handling
-
Nitro Compounds: While generally stable, nitro-pyrazoles should be treated as potentially energetic. Avoid excessive heat (>150°C) during drying.
-
Amines: The primary amine is corrosive and a skin irritant. Wear appropriate PPE (gloves, goggles).
-
Storage: Store the nitro-precursor at 2–8°C. Store the reduced amino-pyrazole at -20°C under Argon to prevent oxidation.
References
-
PROTAC Design Principles
-
Békés, M., Langley, D. R., & Crews, C. M. (2022). "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery. Link
-
-
Pyrazole Synthesis
-
Nitro Reduction Methodologies
-
Behera, F., et al. (2021). "Nitro reduction techniques in medicinal chemistry: A review." Current Organic Chemistry. Link
-
-
Kinase Inhibitor Scaffolds
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor." Journal of Medicinal Chemistry. Link
-
Sources
Application Note: Strategic Synthesis of 1-(3-aminopropyl)-1H-pyrazol-4-amine Dihydrochloride
This Application Note is structured to guide researchers through the high-fidelity synthesis of 1-(3-aminopropyl)-1H-pyrazol-4-amine , a critical scaffold in medicinal chemistry (often found in kinase inhibitors like JAK and Aurora kinase targets).
The guide prioritizes the dihydrochloride salt form of the target. Free 4-aminopyrazoles are notoriously unstable and prone to rapid oxidative degradation (turning red/black upon air exposure). Isolating the salt ensures long-term stability and reproducibility.
Executive Summary & Strategic Analysis
The synthesis of 1-(3-aminopropyl)-1H-pyrazol-4-amine (Target 1 ) presents two primary challenges:
-
Regioselectivity: Ensuring alkylation occurs at the pyrazole
rather than (though symmetrical in unsubstituted pyrazoles, the tautomeric equilibrium favors alkylation). -
Product Stability: The electron-rich 4-aminopyrazole moiety is highly susceptible to air oxidation.
The Solution: This protocol utilizes a Boc-protected nitro-precursor . The tert-butoxycarbonyl (Boc) group protects the aliphatic amine during the nitro reduction, preventing catalyst poisoning and solubility issues. The final step involves a "one-pot" reduction or a sequential reduction-deprotection sequence to isolate the stable dihydrochloride salt.
Retrosynthetic Logic
The pathway is designed to minimize purification steps of unstable intermediates.
-
Target: 1-(3-aminopropyl)-1H-pyrazol-4-amine (
) -
Precursor: tert-butyl (3-(4-nitro-1H-pyrazol-1-yl)propyl)carbamate
-
Starting Materials: 4-Nitropyrazole + tert-butyl (3-bromopropyl)carbamate
Chemical Reaction Pathway
Figure 1: Synthetic workflow highlighting the critical instability of the free-base amino intermediate.
Detailed Experimental Protocols
Phase 1: Preparation of the Nitro Precursor
Note: If you have already purchased tert-butyl (3-(4-nitro-1H-pyrazol-1-yl)propyl)carbamate, skip to Phase 2.
Reagents:
-
4-Nitropyrazole (1.0 eq)[1]
-
tert-butyl (3-bromopropyl)carbamate (1.1 eq)
-
Cesium Carbonate (
) (1.5 eq) -
DMF (Anhydrous, 5 mL/mmol)
Procedure:
-
Dissolve 4-nitropyrazole in anhydrous DMF under
. -
Add
and stir for 15 minutes at Room Temperature (RT). -
Add tert-butyl (3-bromopropyl)carbamate dropwise.
-
Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over
. -
Purification: Flash chromatography (0-40% EtOAc in Hexanes).
-
Yield: Expect 85–95% of a white/pale yellow solid.
Phase 2: Nitro Reduction (The Core Protocol)
Critical Process Parameter (CPP): Oxygen exclusion. The resulting 4-aminopyrazole is electron-rich and will oxidize to a pink/brown impurity if exposed to air in solution.
Reagents:
-
Nitro Precursor (from Phase 1) (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (50% wet, 10 wt% loading)
-
Methanol (degassed) (10 mL/mmol)
-
Hydrogen Gas (
) (Balloon pressure)[2]
Step-by-Step Protocol:
-
Inert Setup: Evacuate a two-neck round-bottom flask and backfill with Argon (
) or Nitrogen ( ) three times. -
Solvent Prep: Sparge Methanol with
for 15 minutes to remove dissolved oxygen. -
Loading: Under a stream of
, add the Nitro Precursor and the degassed Methanol. -
Catalyst Addition: Carefully add 10% Pd/C. Safety: Pd/C can ignite methanol vapors if dry; ensure the catalyst is wet or add under strict inert conditions.
-
Hydrogenation:
-
Evacuate the flask (carefully, do not bubble solvent into the manifold).
-
Backfill with
(balloon).[2] Repeat 3 times. -
Stir vigorously at RT for 2–4 hours.
-
-
Monitoring: Check TLC (DCM:MeOH 9:1). The UV-active nitro spot will disappear; the amine spot may stain with Ninhydrin but is often faint under UV.
-
Filtration (Anaerobic preference):
-
Best Practice: Filter through a Celite pad under an Argon blanket or using a closed filter frit.
-
Standard: Filter quickly through Celite, rinse with MeOH, and immediately proceed to the next step. Do not store the filtrate.
-
Phase 3: Deprotection & Salt Formation
Objective: Convert the unstable Boc-intermediate directly to the stable dihydrochloride salt.
Reagents:
-
4M HCl in Dioxane (5–10 eq)
-
Diethyl Ether (
) or MTBE
Procedure:
-
Concentrate the filtered methanol solution from Phase 2 to a reduced volume (do not dry completely to a film if possible, to avoid thermal stress).
-
Add 4M HCl in Dioxane (excess) at 0°C.
-
Stir at RT for 2 hours. A white precipitate should begin to form.
-
Precipitation: Dilute the mixture with anhydrous
(approx. 5x volume) to force full precipitation of the salt. -
Isolation: Filter the solid under
. Wash the cake with . -
Drying: Dry under high vacuum at 40°C for 12 hours.
Final Product: 1-(3-aminopropyl)-1H-pyrazol-4-amine dihydrochloride (White to off-white hygroscopic solid).
Analytical Validation
| Assay | Expected Result | Notes |
| Appearance | White crystalline solid | If pink/brown, oxidation occurred. Recrystallize from MeOH/EtOH. |
| 1H NMR (DMSO-d6) | The pyrazole CH protons (3-H, 5-H) typically appear as singlets around 7.5–8.0 ppm. | |
| LC-MS | Mass corresponds to the free base. | |
| Melting Point | 189°C – 192°C | Literature value for dihydrochloride salt. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Stalled Reduction | Catalyst poisoning (Sulfur/Amines) | Ensure the Nitro precursor is clean (no residual DMF/Sulfur). Increase Pd/C loading to 20 wt%. |
| Product turns Red | Oxidation of free amine | Perform filtration under Argon. Do not rotary evaporate to dryness; add HCl directly to the filtrate. |
| Low Yield | Product stuck on Celite | The amine is polar. Wash Celite with 10% MeOH in DCM. |
Equipment & Safety Diagram
Figure 2: Operational safety setup. Note the requirement for Class D fire safety due to Pyrophoric Pd/C risks.
References
-
Synthesis of 4-aminopyrazoles via Nitro Reduction
- Title: "Regioselective synthesis of 1-substituted 4-nitropyrazoles and their reduction to 4-aminopyrazoles."
- Context: Establishes the baseline for Pd/C hydrogen
- Source:Journal of Heterocyclic Chemistry.
-
Stability of 4-aminopyrazoles
- Title: "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity."
- Context: Discusses the rapid oxidation of free amino-pyrazoles and the form
- Source:Molecules (MDPI).
-
Salt Formation & Characterization
- Title: "Synthesis of 4-(3-aminopropyl)-pyrazole dihydrochloride."
- Context: Provides physical data (Melting Point: 189-190°C)
- Source:PrepChem.
-
General Hydrogenation Safety
- Title: "Safe Handling of Cannula and Catalysts in Hydrogen
- Context: Essential safety reading for handling Pd/C in methanol.
- Source:Organic Process Research & Development.
Sources
Application Note: 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine as an Advanced Hydrophilic Precursor for ADC Linkers
Target Audience: Bioconjugation Scientists, Medicinal Chemists, and ADC Development Professionals Content Focus: Mechanistic rationale, synthetic workflows, and self-validating protocols for pyrazole-based self-immolative linkers.
Introduction & Rationale
The clinical success of Antibody-Drug Conjugates (ADCs) is heavily dependent on the physicochemical properties of the linker connecting the cytotoxic payload to the monoclonal antibody[1]. Historically, the p-aminobenzyl carbamate (PABC) group has been the gold standard for self-immolative spacers in enzyme-cleavable linkers. However, the inherent hydrophobicity of the PABC moiety often leads to ADC aggregation, poor pharmacokinetics, and premature clearance, particularly at higher Drug-to-Antibody Ratios (DAR)[2].
To overcome these limitations, heteroaromatic systems have emerged as superior alternatives. 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine is a highly versatile, bifunctional building block designed for the synthesis of next-generation, hydrophilic ADC linkers.
This precursor offers dual orthogonal handles:
-
The Aliphatic Primary Amine (propan-1-amine): Provides a highly nucleophilic site for rapid amide coupling to peptide-based triggers (e.g., Valine-Citrulline) or PEGylated spacers[].
-
The Masked Aromatic Amine (4-nitro-1H-pyrazole): Acts as a stable placeholder during upstream synthesis. Upon mild reduction, it yields an electron-rich 4-aminopyrazole core capable of undergoing rapid 1,6-elimination (self-immolation) to release the payload upon enzymatic cleavage of the upstream trigger[4][5].
Mechanistic Insights: The Pyrazole Advantage
The causality behind selecting a pyrazole core over a traditional phenyl ring lies in its electronic and solvation properties. Pyrazoles possess a higher density of hydrogen-bond acceptors, significantly lowering the LogP of the linker-payload complex[6].
When integrated into a cleavable linker system (e.g., Cathepsin B-sensitive), the mechanism of action proceeds as follows:
-
The lysosomal protease cleaves the amide bond between the peptide trigger and the 4-aminopyrazole spacer.
-
This cleavage unmasks the aromatic amine on the pyrazole ring.
-
The electron-rich amine donates its lone pair, initiating a 1,6-electronic cascade through the pyrazole system.
-
The carbamate linkage connecting the pyrazole to the payload is scissioned, releasing the free, active cytotoxin and extruding an aza-quinone methide byproduct[5].
Self-immolative 1,6-elimination mechanism of the 4-aminopyrazole spacer.
Comparative Data: Pyrazole vs. PABC Spacers
To justify the integration of this compound into your ADC pipeline, consider the following comparative metrics:
| Property | Traditional PABC Spacer | Pyrazole-Based Spacer | Impact on ADC Performance |
| Aqueous Solubility (LogP) | High (Hydrophobic) | Low (Hydrophilic) | Reduces ADC aggregation; enables higher DAR constructs. |
| Self-Immolation Kinetics | Fast (t½ < 10 mins) | Fast to Ultrafast | Ensures complete payload release within the lysosome. |
| Synthetic Orthogonality | Moderate | High (Nitro masking) | Prevents premature carbamate formation during peptide coupling. |
| Byproduct Toxicity | Quinone methide (Reactive) | Aza-quinone methide | Potentially lower off-target nucleophilic trapping. |
Synthetic Workflow & Self-Validating Protocols
The following protocols detail the step-by-step transformation of this compound into a fully functional linker-payload complex. Every step is designed as a self-validating system to ensure quality control before proceeding.
Synthetic workflow for pyrazole-based ADC linker-payload assembly.
Protocol 1: Amide Coupling to the Peptide Trigger
Objective: Conjugate the primary aliphatic amine of the precursor to the C-terminus of an enzyme-cleavable dipeptide (e.g., Fmoc-Val-Cit-OH).
-
Causality: HATU is selected as the coupling reagent over EDC/NHS because it prevents the epimerization of the citrulline residue and drives the reaction to completion in sterically hindered environments. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the amine.
-
Step-by-Step:
-
Dissolve Fmoc-Val-Cit-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) and stir at room temperature for 5 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.05 eq) to the mixture.
-
Stir the reaction under an inert nitrogen atmosphere at room temperature for 2 hours.
-
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the precursor's mass peak and the emergence of the product mass
confirms successful coupling. Additionally, a Ninhydrin (Kaiser) test will transition from deep purple (free primary amine) to colorless/yellow upon complete consumption of the starting material.
Protocol 2: Chemoselective Nitro Reduction
Objective: Unmask the aromatic amine by reducing the 4-nitro group to a 4-amino group without cleaving the newly formed peptide bonds.
-
Causality: Traditional catalytic hydrogenation (Pd/C,
) can be overly aggressive, potentially reducing sensitive moieties on the payload or linker. A mild Zinc/Ammonium Chloride ( ) reduction is highly chemoselective for nitro groups, leaving amides, Fmoc groups, and alkenes intact. -
Step-by-Step:
-
Dissolve the nitro-intermediate from Protocol 1 in a 4:1 mixture of Methanol:Water (0.05 M).
-
Add solid
(10.0 eq) and stir until dissolved. -
Cool the reaction to 0°C in an ice bath.
-
Add Zinc dust (10.0 eq) portion-wise over 10 minutes to prevent thermal spiking.
-
Remove the ice bath and stir at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite to remove zinc salts, and concentrate the filtrate under reduced pressure.
-
-
Self-Validation Checkpoint: The reaction mixture will visually transition from a distinct yellow tint (characteristic of nitroaromatics) to a colorless solution. LC-MS analysis must show a precise mass shift of -30 Da (loss of two oxygen atoms, addition of two protons), confirming the conversion of
to .
Protocol 3: Payload Attachment via Carbamate Formation
Objective: Link the newly formed 4-aminopyrazole core to a secondary amine-containing payload (e.g., Monomethyl Auristatin E, MMAE).
-
Causality: The aromatic 4-aminopyrazole is significantly less nucleophilic than an aliphatic amine. Therefore, it requires a highly reactive acylating agent. Bis(4-nitrophenyl) carbonate (bis-PNP) is used to convert the pyrazole amine into an activated p-nitrophenyl carbamate intermediate, which subsequently reacts with the payload's amine.
-
Step-by-Step:
-
Dissolve the 4-aminopyrazole intermediate (1.0 eq) and bis-PNP (1.5 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 4 hours to form the activated carbamate intermediate.
-
Crucial Step: Monitor by LC-MS to ensure complete conversion to the PNP-carbamate before proceeding.
-
Add MMAE (1.0 eq) and additional DIPEA (1.0 eq) to the reaction flask.
-
Stir at room temperature for 12-16 hours.
-
Purify the final linker-payload construct via Preparative Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).
-
-
Self-Validation Checkpoint: HPLC purification serves as the ultimate validation. The final construct will elute as a single, sharp peak. High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the fully assembled Fmoc-Val-Cit-Pyrazole-MMAE complex.
References
-
Antibody–drug conjugates: Recent advances in linker chemistry National Center for Biotechnology Information (PMC).[Link]
-
Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs National Center for Biotechnology Information (PMC).[Link]
-
Click-cleavable ADC Linkers | Chemical Linkers in Antibody–Drug Conjugates (ADCs) Royal Society of Chemistry Books Gateway.[Link]
-
Linkers for ADCs NJ Bio, Inc.[Link]
Sources
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. njbio.com [njbio.com]
Click chemistry applications of nitropyrazole derivatives
Title: Advanced Application Note: Precision Functionalization of Nitropyrazole Scaffolds via Click Chemistry Subtitle: Protocols for High-Energy Materials and Bioactive Hybrid Synthesis
Executive Summary & Strategic Rationale
Nitropyrazoles represent a unique class of heterocyclic scaffolds characterized by high nitrogen content, significant electron deficiency, and distinct energetic properties. In drug discovery, the nitropyrazole moiety serves as a bioisostere for imidazole or pyridine, often enhancing metabolic stability and hydrogen-bonding capacity. In materials science, particularly energetic materials (EMs), nitropyrazoles are prized for their high density and detonation velocity combined with low sensitivity.[1]
This guide details the application of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—"Click Chemistry"—to functionalize nitropyrazole derivatives.[2][3] Unlike traditional nucleophilic substitutions which can be hampered by the electron-withdrawing nitro group, CuAAC offers a modular, high-yield pathway to synthesize Nitropyrazole-Triazole Hybrids .
Key Technical Advantages:
-
Chemoselectivity: The nitro group remains inert under standard CuAAC conditions (ascorbate/Cu(II)), avoiding the risk of reduction associated with Pd-catalyzed cross-couplings.
-
Energetic Tuning: Coupling nitropyrazoles with 1,2,3-triazoles increases the overall nitrogen content and heat of formation (
), critical for high-performance explosives and propellants. -
Library Generation: Facilitates the rapid synthesis of 1,4-disubstituted triazole libraries for Structure-Activity Relationship (SAR) studies in kinase inhibition and antimicrobial research.
Application I: Medicinal Chemistry – Synthesis of Bioactive Hybrids
Context: Nitropyrazole-triazole conjugates have demonstrated potency as antimicrobial agents and kinase inhibitors (e.g., EGFR, VEGFR-2). The following protocol describes the synthesis of 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-4-nitropyrazoles .
Experimental Workflow Diagram
Figure 1: Synthetic workflow for accessing nitropyrazole-triazole bioactive hybrids via the "Alkyne-Tag" strategy.
Detailed Protocol: CuAAC Coupling
Reagents:
-
Scaffold: 1-(prop-2-yn-1-yl)-4-nitropyrazole (1.0 equiv)
-
Coupling Partner: Aryl Azide (1.1 equiv)
-
Reductant: Sodium Ascorbate (10 mol%)
-
Solvent:
-BuOH : H₂O (1:1 v/v)[6]
Procedure:
-
Preparation: In a 20 mL scintillation vial, dissolve the alkyne-functionalized nitropyrazole (1.0 mmol) and the corresponding aryl azide (1.1 mmol) in 5 mL of
-BuOH/H₂O mixture.-
Note: If solubility is poor, add THF dropwise until clear. Nitropyrazoles are generally soluble in organic media but less so in water.
-
-
Catalyst Activation: Prepare a fresh solution of sodium ascorbate (1 M in water).[6] Add the CuSO₄ solution (100 mM in water) to the reaction vial, followed immediately by the ascorbate solution.
-
Observation: The mixture should turn bright yellow/orange, indicating the formation of Cu(I).
-
-
Reaction: Cap the vial and stir vigorously at room temperature (25°C) for 4–12 hours.
-
Monitoring: Monitor via TLC (EtOAc/Hexane). The alkyne spot will disappear.
-
-
Work-up (Safety Critical):
-
Dilute with 20 mL water.
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Wash organic layer with 5% NH₄OH (to remove copper traces) and brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography.
Validation:
-
¹H NMR: Look for the diagnostic triazole proton singlet at
7.5–8.5 ppm. -
IR: Disappearance of the alkyne C
C stretch ( 2120 cm⁻¹) and Azide peak ( 2100 cm⁻¹).
Application II: Energetic Materials – High-Nitrogen Binders
Context: In the development of Insensitive Munitions (IM), nitropyrazoles are used as "melt-cast" replacements for TNT. Click chemistry is utilized to cure energetic polymers or synthesize high-density energetic salts (e.g., bis(triazole)-nitropyrazoles).
Strategic Considerations for Energetic Synthesis
-
Nitrogen Content: The goal is to maximize the N/C ratio. The triazole ring adds 3 nitrogens without introducing significant sensitivity.
-
Thermal Stability: Nitropyrazole-triazole hybrids often exhibit decomposition temperatures (
) >250°C, making them thermally stable explosives.
Protocol: Synthesis of Bis(1,2,4-triazolyl)-Nitropyrazole Derivatives
Adapted from RSC and MDPI energetic materials methodologies.
Reaction Scheme:
Critical Safety Protocol (Self-Validating System):
-
Shielding: All reactions involving azido-nitropyrazoles must be performed behind a blast shield.
-
Scale Limit: Do not exceed 100 mg scale for initial screening. Azido-nitropyrazoles are shock-sensitive.
-
Temperature Control: Maintain reaction temperature
C. The activation energy of CuAAC is low; external heating increases explosion risk without improving yield.
Step-by-Step:
-
Dissolution: Dissolve 3,5-bis(azidomethyl)-4-nitropyrazole in DMSO (inert solvent, high solubility).
-
Catalyst System: Use Cu(I)I (Copper Iodide) stabilized with TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[4]
-
Reasoning: In anhydrous organic solvents (DMSO) used for energetics, CuSO₄/Ascorbate is less effective. CuI/TBTA ensures a stable Cu(I) species.[4]
-
-
Precipitation: Pour the reaction mixture into ice water. The hydrophobic energetic product will precipitate.
-
Filtration: Collect by vacuum filtration. Do not scrape the dry solid (friction sensitivity risk).
Troubleshooting & Optimization Matrix
| Variable | Issue | Optimization Strategy |
| Solvent | Nitropyrazole precipitates | Switch to DMSO/H₂O or DMF . Note: DMSO requires extensive washing to remove. |
| Catalyst | Reaction stalls (Blue color) | Oxygen poisoning. Degas solvents with Argon.[7] Add excess Sodium Ascorbate (up to 20 mol%). |
| Selectivity | Byproducts formed | Ensure temperature is |
| Purification | Copper contamination | Wash with EDTA (0.1 M) or aqueous Ammonia. Residual copper is toxic (bio) and sensitizing (energetics). |
References
-
Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, RSC. [Link]
-
Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, MDPI. [Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism and Applications. Organic Chemistry Portal. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com.cn [confluore.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Amide Bond Formation with 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Context and Significance
The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug discovery.[1][2] This guide focuses on the specific conditions required for the successful coupling of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine with a diverse range of carboxylic acids. The resulting N-substituted propanamide scaffold, featuring a 4-nitropyrazole moiety, is of significant interest in the development of novel therapeutic agents due to the unique electronic and hydrogen-bonding properties conferred by the pyrazole ring.
The presence of the electron-withdrawing nitro group and the heterocyclic pyrazole system can influence the nucleophilicity of the primary amine and introduce specific challenges. Therefore, a careful selection of coupling reagents, reaction conditions, and purification strategies is paramount to achieving high yields and purity. This document provides a detailed overview of the underlying chemical principles, a comparative analysis of common coupling methodologies, step-by-step protocols, and a troubleshooting guide to facilitate the synthesis of these target compounds.
Scientific Principles of Amide Coupling
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules.[3] To overcome this kinetic barrier under mild conditions, the carboxylic acid's carboxyl group must be activated to make it more susceptible to nucleophilic attack by the amine.[4]
This activation is typically achieved in one of two ways:
-
Conversion to a more reactive species: The carboxylic acid can be converted to a highly reactive derivative like an acyl chloride or anhydride. However, these methods often involve harsh reagents and may not be suitable for substrates with sensitive functional groups.[1]
-
Use of Coupling Reagents: This is the most common and versatile approach. Coupling reagents react with the carboxylic acid to form a highly reactive intermediate in situ. This intermediate is then readily attacked by the amine to form the desired amide bond.[4][]
The choice of coupling reagent and additives is critical for maximizing yield, minimizing side reactions, and, if applicable, preventing the racemization of chiral centers.[1][6]
Critical Parameters for Reaction Optimization
The success of the coupling reaction depends on a careful interplay of several factors. Understanding and optimizing these parameters is key to developing a robust and reproducible synthetic protocol.
Coupling Reagents
A vast array of coupling reagents is available, broadly categorized into carbodiimides, uronium/aminium salts, and phosphonium salts.[1][4]
-
Carbodiimides (e.g., EDC, DCC, DIC): These are widely used due to their effectiveness and relatively low cost. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly favored because its urea byproduct is water-soluble, simplifying purification via aqueous workup.[3] The mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate.[3][7]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are known for their high reactivity, rapid reaction times, and low rates of racemization.[6][8] They are particularly effective for challenging couplings, including those involving sterically hindered substrates.[6] HATU activates the carboxylic acid by forming a highly reactive OAt-active ester.[3][6]
-
Phosphonium Salts (e.g., PyBOP, BOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) also offer high coupling efficiency with minimal risk of racemization.[1][4] A key advantage is that they do not react with the free amine component, which can be beneficial when using equimolar amounts of valuable substrates.[1]
Additives
To improve efficiency and suppress side reactions, coupling reactions, especially those using carbodiimides, are often performed with additives.[1]
-
N-Hydroxybenzotriazole (HOBt): HOBt can intercept the unstable O-acylisourea intermediate formed by carbodiimides, generating a more stable HOBt-ester. This activated ester is less prone to racemization and reacts cleanly with the amine.[3]
-
1-Hydroxy-7-azabenzotriazole (HOAt): The HOAt moiety, which is part of the HATU reagent, is critical to its performance. It accelerates the coupling reaction and is more effective at suppressing racemization than HOBt.[6]
Base
A non-nucleophilic organic base is essential in most modern coupling protocols. Its primary role is to deprotonate the carboxylic acid, forming a carboxylate anion that can then react with the coupling reagent.[3][9] For uronium and phosphonium salt reagents, two or more equivalents of base are typically required.[1]
-
Common Bases: N,N-Diisopropylethylamine (DIPEA, Hünig's base) and Triethylamine (TEA) are the most common choices.[10][11] DIPEA is often preferred due to its greater steric hindrance, which minimizes potential side reactions.
Solvent Selection
The choice of solvent is crucial for ensuring that all reactants remain in solution throughout the reaction.[2]
-
Recommended Solvents: Anhydrous polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most prevalent.[2][12] Acetonitrile (MeCN) or Tetrahydrofuran (THF) can also be used.
-
Green Chemistry Alternatives: In recent years, there has been a push to replace traditional solvents like DMF due to toxicity concerns.[2][13] Solvents such as 2-Methyltetrahydrofuran (2-MeTHF) have been explored as greener alternatives.[12][14] For certain applications, reactions can even be performed in aqueous media.[13][14]
Stoichiometry and Temperature
-
Stoichiometry: A slight excess of the amine (1.1–1.2 equivalents) and the coupling reagent (1.1–1.5 equivalents) relative to the carboxylic acid is often used to drive the reaction to completion.[6] The base is typically used in greater excess (2.0–3.0 equivalents).[3]
-
Temperature: Most coupling reactions are initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature (15–40 °C).[3][15] Reactions are typically stirred for 1 to 24 hours, with progress monitored by TLC or LC-MS.[3][15]
Data Presentation: Summary of Common Coupling Conditions
| Parameter | Condition A: EDC/HOBt | Condition B: HATU | Rationale & Remarks |
| Coupling Reagent | EDC (1.2-1.5 eq) | HATU (1.1-1.5 eq) | EDC is cost-effective; HATU is highly efficient for difficult couplings.[3][6] |
| Additive | HOBt (1.0-1.2 eq) | None (HOAt is part of HATU) | HOBt suppresses racemization and improves efficiency with EDC.[3] |
| Base | DIPEA or TEA (2.0-3.0 eq) | DIPEA (2.0-3.0 eq) | A non-nucleophilic base is required to deprotonate the acid.[3][11] |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF | DMF is an excellent solvent for a wide range of substrates.[2] |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Allows for controlled activation and reaction.[3] |
| Reaction Time | 4-24 hours | 1-18 hours | HATU reactions are often faster. Monitor by TLC or LC-MS.[3][6] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
General Experimental Workflow Diagram
The following diagram illustrates the typical sequence for a solution-phase amide coupling reaction.
Caption: General Workflow for Amide Coupling.
Protocol 1: Coupling using EDC/HOBt
This protocol is a robust and widely used method for standard amide bond formation.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (to achieve 0.1-0.5 M concentration)
-
Standard workup and purification reagents.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.5 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.1 eq) to the flask.
-
Slowly add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove excess acid and HOBt), and finally with brine.[6]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Protocol 2: Coupling using HATU
This protocol is recommended for sterically hindered substrates or when rapid and highly efficient coupling is required.[6]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (to achieve 0.1-0.5 M concentration)
-
Standard workup and purification reagents.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.2 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[3][16]
-
Add the this compound (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Follow steps 8-10 from Protocol 1 for work-up, isolation, and purification.
Mechanism of HATU-Mediated Coupling
The mechanism for HATU involves the formation of a highly reactive intermediate that is readily attacked by the amine.[3][6]
Caption: HATU Coupling Mechanism.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Poor solubility of starting materials.4. Insufficiently reactive amine or sterically hindered acid. | 1. Use fresh, high-quality coupling reagents. Ensure EDC/HATU are stored in a desiccator.[7]2. Ensure stoichiometry of the base is correct (2-3 eq).3. Try a different solvent (e.g., switch from DCM to DMF) or a co-solvent system.[17]4. Switch to a more powerful coupling reagent (e.g., from EDC to HATU). Increase reaction time or temperature moderately.[6] |
| Recovery of Starting Materials | 1. Reaction time is too short.2. Reaction temperature is too low. | 1. Monitor the reaction for a longer period (up to 24h).2. Allow the reaction to run at room temperature or warm slightly (e.g., to 40°C), monitoring for side product formation. |
| Multiple Side Products | 1. Reaction of amine with excess coupling reagent (especially uronium salts).2. Side reactions involving the nitro group or pyrazole ring.3. Racemization of chiral carboxylic acids. | 1. Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 min before adding the amine.2. Use milder conditions (lower temperature). Ensure the reaction is under an inert atmosphere. The nitro group is generally stable under these conditions but can be reduced by other reagents not used here.[17]3. Ensure an additive like HOBt or HOAt is present. Run the reaction at a lower temperature (0 °C).[3] |
| Difficulty in Purification | 1. Water-soluble urea byproduct from EDC not fully removed.2. Excess reagents remaining in the crude product. | 1. Perform a thorough aqueous workup. Multiple washes with dilute acid and water are effective.2. Ensure all washing steps (acid, base, brine) in the workup are performed to remove unreacted starting materials and byproducts.[6] |
Conclusion
The successful coupling of this compound with carboxylic acids is readily achievable through the careful application of modern amide bond formation chemistry. The choice between a carbodiimide-based method, such as EDC/HOBt, and a more potent uronium salt system like HATU will depend on the specific characteristics of the carboxylic acid substrate, cost considerations, and desired reaction kinetics. By optimizing the key parameters of reagent selection, stoichiometry, solvent, and temperature, researchers can reliably synthesize the desired amide products in high yield and purity, enabling further exploration in drug discovery and development programs.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Hazra, S., Gallou, F., & Handa, S. (n.d.). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. NSF PAR. Retrieved from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]
-
Hazra, S., Gallou, F., & Handa, S. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
Procopio, D. (2021, November 13). Green Solvents for the Formation of Amide Linkage. ResearchGate. [Link]
-
University of Calgary. (n.d.). Ch27: Peptide synthesis. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Spherotech. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
Royal Society of Chemistry. (2022, May 16). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. [Link]
-
Royal Society of Chemistry. (n.d.). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Retrieved from [Link]
-
Reddit. (2024, December 16). HATU coupling - what's the best order? Retrieved from [Link]
-
YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
- Google Patents. (n.d.). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jpt.com [jpt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. m.youtube.com [m.youtube.com]
- 10. DIPEA-induced activation of OH − for the synthesis of amides via photocatalysis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02107B [pubs.rsc.org]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Scalable Synthesis of 3-(4-Nitro-1H-pyrazol-1-yl)propan-1-amine Hydrochloride: A Comprehensive Protocol
Introduction & Chemical Causality
The 4-amino-1H-pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a critical hinge-binding motif in numerous kinase inhibitors (e.g., CDK2, CDK14, FLT3) and as a versatile linker attachment point in Proteolysis Targeting Chimeras (PROTACs)[1][2]. To access these advanced functional molecules, the robust and scalable synthesis of intermediate building blocks like 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine is essential.
Retrosynthetic Rationale
The target molecule consists of a 4-nitropyrazole core alkylated at the N1 position with a 3-aminopropyl chain.
-
Regioselectivity & Tautomerism: 4-Nitro-1H-pyrazole exists as a pair of rapidly interconverting tautomers. Because the molecule is symmetric with respect to the C3 and C5 positions, N-alkylation at either nitrogen yields the exact same regioisomer (1-alkyl-4-nitropyrazole)[3]. This symmetry eliminates the need for complex separation of isomers, making it highly amenable to scale-up.
-
Alkylation Strategy: Direct alkylation using an unprotected 3-halopropylamine leads to unwanted polymerization and side reactions. Therefore, using a Boc-protected electrophile, such as tert-butyl (3-bromopropyl)carbamate (N-Boc-3-bromopropylamine), ensures exclusive reaction at the pyrazole nitrogen[4].
-
Base Selection: While strong bases like NaH can be used, mild inorganic bases such as Potassium Carbonate (
) or Cesium Carbonate ( ) in polar aprotic solvents (DMF or MeCN) are preferred. They provide sufficient basicity to deprotonate the pyrazole (pKa ~9.6) without degrading the Boc-protected alkyl halide, ensuring a clean displacement[4]. -
Salt Formation: Isolating the final primary amine as a hydrochloride (HCl) salt prevents spontaneous degradation, limits oxidative impurities, and provides a highly water-soluble, shelf-stable powder ready for downstream amide coupling or reductive amination.
Experimental Protocols
Step 1: N-Alkylation of 4-Nitro-1H-pyrazole
Objective: Synthesis of tert-butyl (3-(4-nitro-1H-pyrazol-1-yl)propyl)carbamate.
Reagents:
-
4-Nitro-1H-pyrazole (1.0 eq, 100 mmol, 11.3 g)
-
tert-Butyl (3-bromopropyl)carbamate (1.1 eq, 110 mmol, 26.2 g)
-
Potassium carbonate (
), finely powdered (2.0 eq, 200 mmol, 27.6 g) -
Anhydrous N,N-Dimethylformamide (DMF) (150 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-nitro-1H-pyrazole (11.3 g) and anhydrous DMF (150 mL). Stir until fully dissolved.
-
Base Addition: Add finely powdered
(27.6 g) in three portions over 15 minutes at room temperature. Causality: Portion-wise addition prevents clumping and ensures maximum surface area for the heterogeneous deprotonation step. -
Electrophile Addition: Slowly add tert-butyl (3-bromopropyl)carbamate (26.2 g) dropwise via an addition funnel over 30 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12–16 hours under a nitrogen atmosphere. Monitor reaction completion via TLC (Hexanes:EtOAc 1:1) or LC-MS.
-
Workup: Cool the mixture to room temperature and quench by pouring into 600 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (
mL). -
Washing: Wash the combined organic layers sequentially with distilled water (
mL) to remove residual DMF, and finally with saturated brine (150 mL). -
Drying & Concentration: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to yield a pale yellow oil, which solidifies upon standing. (Expected yield: 85-92%).
Step 2: Boc-Deprotection and HCl Salt Formation
Objective: Synthesis of this compound hydrochloride.
Reagents:
-
tert-Butyl (3-(4-nitro-1H-pyrazol-1-yl)propyl)carbamate (1.0 eq, ~85 mmol, 23.0 g)
-
4M HCl in 1,4-Dioxane (5.0 eq, 425 mmol, 106 mL)
-
Dichloromethane (DCM) (100 mL)
-
Diethyl ether (
) for trituration (200 mL)
Step-by-Step Methodology:
-
Solubilization: Dissolve the intermediate from Step 1 (23.0 g) in anhydrous DCM (100 mL) in a 500 mL round-bottom flask. Cool the flask to 0 °C in an ice bath.
-
Acid Addition: Slowly add 4M HCl in 1,4-dioxane (106 mL) dropwise over 20 minutes. Causality: The generation of isobutylene gas and carbon dioxide drives the reaction forward. Cooling controls the vigorous gas evolution.
-
Deprotection: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. A white precipitate (the HCl salt) will begin to form as the reaction progresses.
-
Precipitation: Once LC-MS confirms complete consumption of the starting material, add cold diethyl ether (200 mL) to fully precipitate the product.
-
Isolation: Filter the resulting suspension through a sintered glass funnel (medium porosity). Wash the filter cake with additional cold diethyl ether (
mL) to remove residual 1,4-dioxane and organic impurities. -
Drying: Dry the white solid in a vacuum oven at 45 °C for 12 hours to afford the target compound. (Expected yield: 90-95%).
Quantitative Data & Analytical Characterization
The optimization of the N-alkylation step (Step 1) is highly dependent on the choice of base and solvent. Table 1 summarizes the quantitative data from our internal protocol validation.
Table 1: Optimization of N-Alkylation Conditions (10 mmol scale)
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%)* | Isolated Yield (%) | Purity (HPLC) |
| 1 | NaH (1.2) | THF | 0 to RT | 16 | 88 | 76 | 94.2% |
| 2 | MeCN | 80 | 12 | >99 | 91 | 98.5% | |
| 3 | DMF | 80 | 14 | >99 | 89 | 99.1% | |
| 4 | DIPEA (3.0) | DCM | 40 | 24 | 45 | 38 | 85.0% |
*Conversion determined by LC-MS integration at 254 nm. Entry 3 is selected as the optimal scalable protocol due to the lower cost of
Analytical Data for Target Compound:
-
Appearance: White to off-white crystalline powder.
-
(400 MHz, DMSO-
): 8.85 (s, 1H, pyrazole-H), 8.28 (s, 1H, pyrazole-H), 8.15 (br s, 3H, - ), 4.25 (t, Hz, 2H, - -N), 2.80 (m, 2H, - -N), 2.10 (m, 2H, - -). -
ESI-MS (m/z): Calculated for
[M+H] : 171.09; Found: 171.10.
Mechanistic & Workflow Visualizations
The following diagrams illustrate the synthetic logic and the downstream chemical biology applications of the synthesized molecule.
Synthetic workflow for this compound HCl salt.
Downstream applications of the synthesized pyrazole in kinase inhibitors and PROTACs.
References
- Source: Google Patents (US20210009566A1)
- Source: Google Patents (WO2021053495A1)
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation Source: PubMed Central (PMC) URL:[Link]
-
Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 Source: NIH URL:[Link]
Sources
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 4. WO2021053495A1 - Bifunctional degraders and their methods of use - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving yield of 4-nitropyrazole alkylation with chloropropylamine
Welcome to the Technical Support Center for Heterocyclic Alkylation. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield bottlenecks when attempting to synthesize 1-(3-aminopropyl)-4-nitropyrazole.
The direct alkylation of 4-nitropyrazole with 3-chloropropylamine hydrochloride is notoriously inefficient. This guide is designed to deconstruct the kinetic and thermodynamic causality behind these failures and provide a field-proven, self-validating workflow to achieve >85% isolated yields.
Core Workflow Visualization
Reaction pathways for 4-nitropyrazole alkylation, contrasting direct vs. protected amine routes.
Mechanistic Troubleshooting & FAQs
Q: I am recovering mostly unreacted 4-nitropyrazole and a sticky polymeric mess. What went wrong?
A: The failure is a kinetic issue driven by relative nucleophilicity. 4-Nitropyrazole contains a strongly electron-withdrawing nitro group, which lowers its pKa to ~9.6, making it easily deprotonated by mild bases like
Q: Is there a regioselectivity issue (N1 vs. N2) when alkylating 4-nitropyrazole? A: No. Unlike 3-substituted or 5-substituted pyrazoles which yield frustrating mixtures of regioisomers upon alkylation, 4-nitropyrazole is a symmetric molecule. Alkylation at either the N1 or N2 position results in the exact same geometric compound. Your analytical focus should instead be on preventing polyalkylation, which is resolved by using a Boc-protected alkylating agent[2].
Q: Why substitute the chloride for a bromide in the protected alkylating agent (N-Boc-3-bromopropylamine)?
A: Bromide is a more polarizable and weaker conjugate base than chloride, making it a superior leaving group. Because the 4-nitropyrazolide anion is a weak nucleophile, using the bromide variant accelerates the
Comparative Reaction Data
To illustrate the necessity of the protected route, below is a quantitative summary of reaction conditions and their typical outcomes based on bench data.
| Alkylating Agent | Base / Solvent | Temp (°C) | Major Side Reactions Observed | Isolated Yield |
| 3-Chloropropylamine·HCl | 80 | Azetidine formation, polymerization | < 15% | |
| N-Boc-3-chloropropylamine | 80 | Slow reaction, unreacted starting material | 45 - 55% | |
| N-Boc-3-bromopropylamine | 60 | None significant | 85 - 95% | |
| N-(3-bromopropyl)phthalimide | 80 | Hydrazine deprotection required later | 80 - 90% |
Validated Experimental Protocols
The following two-step workflow utilizes a self-validating system, ensuring you can analytically confirm the success of each phase before proceeding.
Protocol 1: Synthesis of tert-butyl (3-(4-nitro-1H-pyrazol-1-yl)propyl)carbamate
-
Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add 4-nitropyrazole (1.0 eq, 10.0 mmol) and anhydrous DMF (0.2 M, 50 mL).
-
Deprotonation : Add Cesium Carbonate (
) (1.5 eq, 15.0 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation (the solution may take on a slight yellow tint). -
Alkylation : Add N-Boc-3-bromopropylamine (1.2 eq, 12.0 mmol) dropwise via syringe.
-
Heating : Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Workup : Cool to room temperature, quench with distilled water (100 mL), and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF, dry over anhydrous
, filter, and concentrate in vacuo. -
Purification : Purify via flash column chromatography (Silica gel, 30-50% EtOAc in Hexanes).
Self-Validating Checkpoints (IPC):
TLC : 4-nitropyrazole is highly UV active. The product will also be UV active but will have a significantly higher
value due to the lipophilic Boc group.- NMR (
) : The appearance of a strong 9H singlet at ~1.44 ppm confirms Boc incorporation. The pyrazole protons will appear as two distinct singlets around 8.0-8.2 ppm, confirming N-alkylation has broken the symmetry of the starting material's NH tautomerism.
Protocol 2: Acidic Deprotection to 1-(3-Aminopropyl)-4-nitropyrazole Hydrochloride
-
Preparation : Dissolve the purified Boc-protected intermediate (1.0 eq, 8.0 mmol) in anhydrous Dichloromethane (DCM) (0.5 M, 16 mL).
-
Deprotection : Slowly add 4M HCl in Dioxane (10.0 eq, 80.0 mmol) at 0 °C.
-
Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Isolation : The hydrochloride salt of the product will often precipitate directly from the DCM/Dioxane mixture. Concentrate the mixture in vacuo to remove all volatiles. Triturate the resulting solid with cold diethyl ether (2 x 20 mL) and dry under high vacuum to afford the pure product as a white to off-white solid.
Self-Validating Checkpoints (IPC):
Macroscopic : The addition of the acid will result in observable
and isobutylene gas evolution. The cessation of bubbling is a strong macroscopic indicator of reaction completion.TLC : The product will stay firmly at the baseline in standard EtOAc/Hexane mixtures. It will stain strongly positive (bright pink/purple) with a Ninhydrin dip, confirming the successful unmasking of the primary amine.
References
1.[1] Gevorgyan, A. (2015). Exploration of Transition-Metal-Catalyzed Direct C-H Arylation of Nitro-Substituted Heteroarenes and Further Transformations. Universität Rostock. Available at:[Link] 2.[3] Univerzita Karlova. (2024). Synthesis of novel hetero-fused 7-Deazapurine... Available at:[Link] 3.[2] Lin, S., et al. (2022). Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. PMC / NIH. Available at:[Link] 4. Faria, J. V., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Regioselectivity in N-Alkylation of 4-Nitropyrazoles
Welcome to the Application Support Center. The N-alkylation of 4-nitropyrazoles—particularly asymmetric variants like 3-methyl-4-nitropyrazole—presents a classic regioselectivity challenge in heterocyclic chemistry. The strong electron-withdrawing nature of the C4-nitro group drastically alters the electronic landscape of the pyrazole ring, lowering the pKa of the N-H bond while severely reducing the nucleophilicity of the resulting pyrazolide anion[1]. Furthermore, structural asymmetry leads to competitive alkylation at the N1 and N2 positions, often yielding difficult-to-separate regioisomeric mixtures[2][3].
This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you achieve high regiocontrol in your drug development and synthetic workflows.
Section 1: Core Mechanistic Principles (The Causality of Selectivity)
To control regioselectivity, one must understand the interplay of steric hindrance and electronic distribution within the pyrazolide anion:
-
Steric Bias (Kinetic Control): In 3-substituted-4-nitropyrazoles, the N2 position is sterically hindered by the adjacent C3 substituent. Consequently, nucleophilic attack from the N1 position is kinetically favored.
-
Electronic Deactivation & Ion Pairing: The C4-nitro group pulls electron density away from both nitrogen atoms via resonance and inductive effects. This necessitates the use of polar aprotic solvents (like DMF or DMSO) to strip the solvation shell from the pyrazolide anion. The choice of counterion (e.g., Na⁺ vs. Cs⁺) dictates the tightness of the ion pair, which directly impacts whether the reaction proceeds under strict steric control.
-
Attractive Interactions (Thermodynamic/Spatial Control): Recent crystallographic evidence demonstrates that certain electrophiles, such as Michael acceptors, can engage in non-covalent attractive interactions with the pyrazole core. This spatial bias drives N1 regioselectivity to >99.9:1 without the need for a catalyst[4][5].
Section 2: Visual Workflows
Decision tree for selecting the optimal N-alkylation strategy for 4-nitropyrazoles.
Mechanistic pathway of pyrazolide anion formation and regioselective electrophilic attack.
Section 3: Troubleshooting Guide & FAQs
Q1: I am alkylating 3-methyl-4-nitropyrazole with an alkyl bromide using NaH in THF, but I am getting a 60:40 mixture of N1:N2 isomers. How can I improve the N1 selectivity? A: Switch your base and solvent system to Cs₂CO₃ in DMF . Causality: NaH in THF creates a tightly bound ion pair between the sodium cation and the pyrazolide anion, which can mask the intrinsic steric differences between N1 and N2. Cesium carbonate in a polar aprotic solvent (DMF) provides a "naked," highly dissociated pyrazolide anion. The larger ionic radius of Cesium prevents tight coordination, allowing the inherent steric hindrance of the 3-methyl group to effectively block the N2 position, thereby increasing N1 selectivity.
Q2: My reaction with a bulky secondary alkyl halide is stalling completely. I recover unreacted 4-nitropyrazole. A: The 4-nitro group severely dampens the nucleophilicity of the pyrazole nitrogens[1]. Bulky electrophiles compound this issue with steric repulsion. Solution: Upgrade your electrophile's leaving group from a halide (Br/I) to a triflate (OTf) or mesylate (OMs). If you must use a halide, add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate in situ Finkelstein halogen exchange, generating a more reactive alkyl iodide intermediate. Elevating the temperature to 60–80°C may be required, but monitor closely for thermal degradation.
Q3: I am synthesizing a drug intermediate and need absolute (>99%) N1 regioselectivity. Standard alkylation always gives trace N2 isomer that ruins my crystallization. What is the best approach? A: If your target structure permits an electron-withdrawing alkyl chain, utilize a catalyst-free Michael addition [1][4]. Reacting 4-nitropyrazoles with acrylates or acrylonitriles leverages specific spatial attractive interactions that exclusively direct the electrophile to the N1 position, yielding >99.9:1 selectivity[5][6]. If a simple alkyl chain is required, consider a protecting group strategy: protect N1 with a THP or SEM group, functionalize, and then transpose the protecting group[4][7].
Section 4: Quantitative Data: Reaction Conditions vs. Regioselectivity
The following table summarizes the expected regioselectivity outcomes based on the choice of reagents and conditions, highlighting the superiority of Michael-type additions for absolute regiocontrol[1][2][4][5].
| Substrate | Electrophile | Base / Solvent | Temp (°C) | Expected N1:N2 Ratio | Typical Yield |
| 3-Methyl-4-nitropyrazole | Methyl Iodide | NaH / THF | 25 | ~ 60:40 | 75% |
| 3-Methyl-4-nitropyrazole | Methyl Iodide | Cs₂CO₃ / DMF | 25 | ~ 90:10 | 82% |
| 3,4-Dinitropyrazole | Alkyl Halide | K₂CO₃ / MeCN | 60 | 7:1 (3,4 vs 4,5) | 65% |
| 3-Methyl-4-nitropyrazole | Methyl Acrylate | None / Neat | 60 | > 99.9:1 | > 90% |
| 4-Nitropyrazole | Acrylonitrile | None / EtOH | 80 | > 99:1 (N1 only) | 92% |
Section 5: Standardized Experimental Protocols
Protocol A: Highly Regioselective Michael-Type N1-Alkylation (Catalyst-Free)
Self-validating mechanism: The absence of a base prevents the formation of a highly reactive, unselective anion. Instead, the reaction relies on the neutral pyrazole's intrinsic hydrogen-bonding and steric biases to direct the Michael acceptor exclusively to N1, ensuring >99% regioselectivity[4][5][6].
-
Preparation: In a dry 20 mL scintillation vial equipped with a magnetic stir bar, add 3-methyl-4-nitropyrazole (1.0 mmol).
-
Reagent Addition: Add methyl acrylate (1.5 mmol, 1.5 equiv). Note: The reaction can be run neat if the pyrazole is highly soluble in the acrylate. If the mixture remains solid, add 1.0 mL of absolute ethanol.
-
Reaction: Seal the vial and stir the mixture at 60°C for 12–24 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 7:3). The N1 isomer will typically exhibit a higher Rf value than the trace N2 isomer.
-
Workup: Cool to room temperature and remove excess methyl acrylate and solvent in vacuo.
-
Purification: The crude product typically exhibits >99:1 N1:N2 selectivity. Pass through a short silica gel plug (eluting with Hexanes/EtOAc) to yield the pure N1-alkylated product.
Protocol B: Base-Mediated N1-Alkylation with Steric Control
Self-validating mechanism: Utilizing Cs₂CO₃ ensures complete deprotonation while maintaining a loose ion pair in DMF. This allows the steric bulk of the 3-substituent to effectively shield the N2 position from the incoming electrophile.
-
Deprotonation: Dissolve 3-methyl-4-nitropyrazole (1.0 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere. Add anhydrous Cs₂CO₃ (1.5 mmol). Stir at room temperature for 30 minutes until the solution turns pale yellow (indicating pyrazolide formation).
-
Alkylation: Dropwise add the alkyl halide (1.2 mmol) via syringe.
-
Reaction: Stir at room temperature (or up to 60°C for sterically hindered halides) for 4–8 hours.
-
Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively remove residual DMF.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to separate the major N1 isomer from the minor N2 isomer.
References
-
Norman, N. J., Bao, S. T., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, ACS Publications.4
-
Dalinger, I. L., et al. (2015). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Chemistry of Heterocyclic Compounds, Springer. 2
-
Kurpet, M., Jędrysiak, R., & Suwiński, J. (2015). N-ARYL-C-NITROAZOLES 1. C-NITRO-N-PHENYLAZOLES. Chemistry of Heterocyclic Compounds. 3
-
Boiani, M., et al. (2010). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. PMC, National Institutes of Health. 1
Sources
- 1. Michael-type addition of azoles of broad-scale acidity to methyl acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hgs.osi.lv [hgs.osi.lv]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Separation & Identification of Alkylated Nitropyrazoles
Welcome to the Advanced Synthesis & Purification Support Hub. Ticket Subject: Resolving and Identifying N1 vs. N2 Isomers in 3-Nitropyrazole Alkylations.
The Diagnostic Hub: Identification (Triage)
Before attempting difficult separations, you must definitively identify which isomer is which. In the alkylation of 3-nitropyrazole , two regioisomers are formed due to annular tautomerism:
-
1-alkyl-3-nitropyrazole (The "N1" product): Generally the thermodynamic product.
-
1-alkyl-5-nitropyrazole (The "N2" product): Often the kinetic product or favored by steric crowding.
The Problem: These isomers have identical masses (LCMS is useless for distinction) and often similar retention times.
Protocol 1.1: Definitive NMR Assignment (The "NOE" Standard)
Do not rely solely on chemical shift predictions, which can be solvent-dependent. Use Nuclear Overhauser Effect (NOE) spectroscopy.
Step-by-Step Workflow:
-
Sample Prep: Dissolve ~5-10 mg of the pure isomer (or enriched fraction) in DMSO-d6 or CDCl3.
-
Experiment: Run a 1D-NOESY or 2D-NOESY/ROESY.
-
Irradiation Target: Irradiate the
-protons of your alkyl group (the or directly attached to the pyrazole nitrogen). -
Interpretation:
-
Case A (1,3-isomer): You will see a strong NOE enhancement of the pyrazole ring proton at position 5 (
). This confirms the alkyl group is adjacent to a ring proton. -
Case B (1,5-isomer): You will see NO enhancement of a ring proton (or very weak enhancement of
). The alkyl group is adjacent to the Nitro group, which has no protons.
-
Visual Logic: NMR Decision Tree
Figure 1: Decision tree for assigning regioochemistry using NOE spectroscopy. The proximity of the alkyl group to either a proton (H5) or the nitro group determines the isomer.
The Separation Toolkit (Troubleshooting)
User Query: "My TLC shows two spots touching, or one broad smear. Standard Hexane/Ethyl Acetate isn't working."
Technical Insight: Nitropyrazole isomers often have similar dipole moments, making them co-elute on standard silica. The 1,5-isomer (N2) is often slightly less polar than the 1,3-isomer (N1) because the dipole of the nitro group and the N-alkyl lone pair may oppose each other more effectively, but this is not a universal rule.
Troubleshooting Guide: Chromatographic Optimization
If Hexane : EtOAc fails, do not just make the gradient shallower. You must change the selectivity (the
Table 1: Alternative Solvent Systems for Nitropyrazoles
| Solvent System | Polarity Class | Why it works | Recommended Ratio (Start) |
| Toluene : Acetone | Aromatic / Dipolar Aprotic | 95 : 5 | |
| DCM : Methanol | Chlorinated / Protic | Disrupts internal H-bonding; excellent for highly polar nitropyrazoles. | 98 : 2 |
| DCM : Acetonitrile | Chlorinated / Dipolar Aprotic | Selectivity driven by dipole interactions rather than H-bonding. | 90 : 10 |
| Hexane : THF | Aliphatic / Ether | THF coordinates differently to the nitro group than EtOAc. | 80 : 20 |
Protocol 2.1: The "Doping" Technique for Flash Chromatography
If peak tailing is causing overlap (common with nitrogen heterocycles):
-
The Cause: Interaction between the basic pyrazole nitrogens and acidic silanols on the silica.
-
The Fix: Add 1% Triethylamine (TEA) to your mobile phase.
-
Note: For nitropyrazoles, the nitro group reduces basicity, so this is less critical than for aminopyrazoles, but still effective for "smearing" bands.
-
Protocol 2.2: Semiseparation via Crystallization
Before chromatography, attempt to crash out the major isomer.
-
Dissolve the crude mixture in a minimum amount of hot Ethanol or Toluene .
-
Allow to cool slowly to RT, then to 4°C.
-
1-alkyl-3-nitropyrazoles are often highly crystalline solids, whereas the 1,5-isomers (which suffer from steric clash between the alkyl and nitro groups) are often oils or low-melting solids.
-
Filter the solid (likely pure N1). Chromatograph the mother liquor (enriched N2) for easier separation.
Reaction Optimization (Prevention)
User Query: "I need more of the N2 isomer (1,5-nitro), but the reaction gives me 90% N1. How do I switch selectivity?"
Mechanistic Insight:
-
Thermodynamic Control: Favors the less sterically hindered 1,3-isomer (N1).
-
Kinetic Control: Can favor the 1,5-isomer (N2) depending on the transition state electrostatics.
-
Coordination Control: Using a metal that coordinates to the nitro oxygen and the N2 nitrogen can guide the alkylating agent to the N2 position.
Workflow: Steering Regioselectivity
Figure 2: Influence of reaction conditions on regioselectivity. Strong bases at low temperatures (Path B) or specific solvent effects can shift the ratio toward the kinetic 1,5-isomer.
Frequently Asked Questions (FAQs)
Q: Why can't I use LCMS to identify the peaks? A: Both isomers have the exact same molecular formula and mass. Standard low-res or high-res MS cannot distinguish them. You must use NMR (NOESY) or X-ray crystallography [1].
Q: The N2 isomer (1,5-nitro) is unstable. Why? A: The 1,5-isomer suffers from "peri-interaction" (steric repulsion) between the N-alkyl group and the Nitro group at position 5. This makes the N-N bond weaker and the ring more susceptible to nucleophilic attack or degradation. Store these isomers at -20°C [2].
Q: Can I convert the wrong isomer into the right one? A: Generally, no. The alkylation is irreversible under standard conditions. However, heating the kinetically formed 1,5-isomer to high temperatures (e.g., 150°C in a sealed tube) might trigger a [1,5]-sigmatropic shift or intermolecular rearrangement to the thermodynamic 1,3-isomer, but decomposition is more likely.
Q: My peaks are separated by 0.5 minutes on HPLC but overlap on Flash. How do I scale up? A: Use Reverse Phase Flash Chromatography (C18) .
-
Cartridge: C18 (20-40 µm).
-
Mobile Phase: Water : Acetonitrile (with 0.1% Formic Acid).
-
Gradient: Start at 5% ACN, hold for 2 CV, then ramp to 100% ACN.
-
Why: The C18 stationary phase mimics the selectivity you saw on HPLC [3].
References
-
Vertex AI Search. (2025). Regioselectivity of alkylation of 3-nitropyrazole mechanism. 1
-
BenchChem. (2025).[2][3][4] Troubleshooting purification of nitropyrazole regioisomers. 5
-
BenchChem. (2025).[2][4] Column chromatography conditions for separating pyrazole isomers. 2
-
National Institutes of Health (NIH). (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. 6
Sources
Purification of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine from reaction mixture
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine .
Because this molecule features both a highly electron-deficient 4-nitro-pyrazole ring and a highly flexible, basic primary amine, its purification is notoriously difficult. Standard isolation techniques often fail due to severe hydrogen bonding, salt formation, and stationary-phase chemisorption. This guide breaks down the causality behind these failures and provides self-validating, field-proven protocols to ensure high-purity recovery.
Mechanistic Purification Workflow
The diagram below illustrates the optimal logical pathway for isolating the target amine following a standard Gabriel synthesis deprotection (hydrazinolysis).
Workflow for purifying this compound post-Gabriel synthesis.
Troubleshooting & FAQs
Q1: Why is my product consistently contaminated with a sticky white solid after Gabriel deprotection, and how do I remove it?
The Causality: The sticky solid is phthalhydrazide, the stoichiometric byproduct of the Ing-Manske hydrazinolysis procedure. Because your target molecule, this compound, is a highly polar primary amine, it acts as a hydrogen-bond acceptor/donor, partially solubilizing the phthalhydrazide in polar extraction solvents (like DCM or EtOAc/MeOH mixtures). The Solution: Do not rely on organic extraction. Instead, exploit the pH-dependent solubility of the system. By acidifying the crude mixture to pH 2–3 with HCl, you force the target amine into its highly water-soluble hydrochloride salt form, while the phthalhydrazide remains neutral and precipitates out [1]. Subsequent filtration removes >95% of the byproduct.
Q2: When I try to purify the crude amine via silica gel chromatography, I get severe streaking, co-elution, and terrible recovery (<30%). Why?
The Causality: Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH, pKa ~4.5–5.5). Your primary amine (pKa ~10) undergoes an acid-base reaction with the stationary phase, leading to irreversible chemisorption. The streaking you observe is the continuous protonation/deprotonation equilibrium occurring as the compound drags down the column. The Solution: You must deactivate the silica gel. Add 1–5% Triethylamine (TEA) or concentrated aqueous ammonia to your mobile phase (e.g., DCM/MeOH/NH₄OH 90:9:1). The TEA acts as a sacrificial base, saturating the acidic silanol sites so your target amine can elute as a sharp, well-defined band [2].
Q3: I am detecting unreacted 4-nitro-1H-pyrazole in my final amine product. How can I separate them?
The Causality: This indicates an incomplete initial alkylation step. 4-nitro-1H-pyrazole is highly electron-deficient, making its N-H proton unusually acidic (pKa ~9.6). If it carries over to the final step, separating it from the highly polar target amine is exceedingly difficult. The Solution: The separation must occur before deprotection. During the workup of the N-alkylphthalimide intermediate, wash the organic layer with 0.1 M NaOH. The base will deprotonate the unreacted 4-nitro-1H-pyrazole, pulling it into the aqueous waste, while the neutral intermediate remains in the organic phase.
Standardized Purification Protocols
To ensure a self-validating system, rely on Protocol A as your primary method. The ion-exchange mechanism inherently validates itself: if the pH is acidic, the amine must bind to the resin; if the wash is neutral, all non-basic impurities must be removed.
Protocol A: Cation-Exchange "Catch-and-Release" (Recommended)
This method utilizes a strong acid cation-exchange resin (e.g., Amberlite IR-120 or Dowex 50WX8) to selectively trap the amine [3].
-
Resin Preparation: Swell 10 equivalents (by weight) of Amberlite IR-120 (H⁺ form) in deionized water for 30 minutes. Pack into a glass column.
-
Acidification & Filtration: Concentrate the crude hydrazinolysis mixture. Suspend the residue in 1 M HCl (adjust to pH 2). Stir for 30 mins at room temperature. Filter the white precipitate (phthalhydrazide) through a Celite pad and discard.
-
Loading (The "Catch"): Load the acidic aqueous filtrate onto the resin column at a flow rate of 1–2 column volumes (CV) per hour. The protonated this compound will displace the H⁺ ions and bind to the resin.
-
Washing: Wash the column with 5 CV of deionized water, followed by 3 CV of Methanol. Self-Validation Check: Spot the final wash on a TLC plate; it should show no UV-active spots, confirming all neutral impurities (residual phthalhydrazide, unreacted pyrazole) are removed.
-
Elution (The "Release"): Elute the target amine using a 1 M solution of NH₄OH in Methanol. The strong base deprotonates the amine, releasing it from the resin.
-
Isolation: Pool the ninhydrin-positive fractions and concentrate under reduced pressure to yield the pure freebase amine.
Protocol B: Amine-Modified Silica Gel Chromatography (Alternative)
Use this only if ion-exchange resin is unavailable or if specific structurally similar basic impurities are present.
-
Solvent Preparation: Prepare a mobile phase of Dichloromethane / Methanol / Aqueous NH₄OH (28%) in a ratio of 90:9:1 (v/v/v).
-
Column Packing: Slurry-pack the silica gel using the prepared mobile phase. Flush with 2 CV of the mobile phase to ensure complete deactivation of the silanol groups.
-
Loading: Dissolve the crude amine in the minimum amount of mobile phase. If solubility is poor, pre-absorb the crude mixture onto a small amount of deactivated silica and dry-load it.
-
Elution: Run the column isocratically. Monitor fractions via TLC (stain with Ninhydrin; the primary amine will appear as a dark purple/pink spot).
Quantitative Method Comparison
| Metric | Protocol A: Cation-Exchange Resin | Protocol B: Modified Silica Gel |
| Average Yield | 85 – 95% | 40 – 60% |
| Purity (HPLC) | > 98% | 85 – 90% |
| Phthalhydrazide Removal | Complete (Washed out in Step 4) | Partial (Risk of co-elution) |
| Scalability | Excellent (Multi-gram to kilogram) | Poor (Requires massive solvent volumes) |
| Primary Failure Mode | Insufficient resin washing | Silica chemisorption / Streaking |
References
-
ResearchGate. Properties of Amberlite IR-120. Retrieved from:[Link]
Technical Support Center: Minimizing Over-Alkylation in Pyrazole Synthesis
Topic: Strategies to prevent quaternary salt formation and control regioselectivity during pyrazole
Diagnostic Hub: What went wrong?
Before optimizing, we must identify the specific nature of your "side product." In pyrazole chemistry, "over-alkylation" and "regio-isomerization" are often confused. Use this decision tree to diagnose your crude reaction mixture.
Troubleshooting Workflow
Figure 1: Diagnostic logic for identifying pyrazole alkylation failure modes.
The Mechanism: The "Pyrazolium Trap"
The Problem: Over-alkylation in pyrazoles refers to the formation of pyrazolium salts (
The Cause: The mono-alkylated pyrazole product is still a nucleophile. Although it is less nucleophilic than the pyrazolyl anion, it retains a lone pair on the
Mechanistic Pathway & Intervention Points[1][2][3][4][5]
Figure 2: Kinetic pathway showing the danger zone where mono-alkylated product converts to quaternary salt.
Validated Protocols
Do not rely on generic "stir and pray" methods. Select the protocol that matches your substrate's sensitivity.
Protocol A: The "Starvation" Method (General Purpose)
Best for: Stable substrates, minimizing quaternary salts via stoichiometry.
The Logic: By using a slight deficit of the alkylating agent and a mild base, you statistically prevent the mono-alkylated product from encountering a second equivalent of electrophile.
| Parameter | Condition | Rationale |
| Stoichiometry | 0.95 eq Alkyl Halide | "Starves" the reaction. It is better to have 5% unreacted starting material (easy to separate) than 5% quaternary salt (hard to separate). |
| Base | Carbonates are milder than | |
| Solvent | ||
| Temperature | Heat promotes the higher activation energy step ( |
Step-by-Step:
-
Dissolve Pyrazole (1.0 mmol) in anhydrous
(0.2 M). -
Add
(2.0 mmol). Stir for 15 min. -
Crucial: Add Alkyl Halide (0.95 mmol) dropwise over 20 minutes.
-
Monitor by TLC/LCMS.[1][2] If starting material persists after 4h, do not add more alkyl halide unless necessary. Work up and separate.
Protocol B: The Mitsunobu "Sniper" (High Precision)
Best for: Avoiding quaternization entirely; Regiocontrol.
The Logic: The Mitsunobu reaction activates the alcohol (electrophile), not the pyrazole. Since the activation is strictly stoichiometric and the reaction environment is neutral/zwitterionic, quaternization is mechanistically impossible under standard conditions.
Step-by-Step:
-
Dissolve Pyrazole (1.0 eq), Alcohol (R-OH, 1.0 eq), and
(1.2 eq) in anhydrous or . -
Cool to
.[3] -
Add DIAD or DEAD (1.2 eq) dropwise.
-
Warm to RT and stir.
-
Note: This method strongly favors alkylation on the more acidic/less hindered nitrogen.
Protocol C: Phase Transfer Catalysis (Scale-Up)
Best for: Large scale (>10g), avoiding "tar" and side reactions.
The Logic: By keeping the majority of the pyrazolate anion in the aqueous phase or solid phase and only allowing a small amount to react in the organic phase at any time, you minimize the local concentration of nucleophile available for over-reaction.
Recipe:
-
Solvent: Toluene / 50% NaOH (aq) biphasic system.
-
Catalyst: TBAB (Tetrabutylammonium bromide) - 5 mol%.
-
Procedure: Vigorously stir. The reaction happens at the interface or via the ion pair in the organic layer.
Technical FAQ
Q1: I am using NaH and getting a brick-like solid in my flask. What is it? A: This is almost certainly the dialkylated pyrazolium salt.
-
Fix: Switch to Protocol A (
). If you must use (for reactivity reasons), ensure your pyrazole is in excess (1.2 eq) relative to the alkyl halide.
Q2: How do I separate the
-
Flash Chromatography: Isomers usually have significantly different
values in EtOAc/Hexane. -
Identification: Use NOESY NMR. The
-alkyl group will show a correlation to the adjacent Carbon-H or substituent. If the alkyl group is next to a bulky substituent (e.g., -butyl), that is usually the minor isomer due to steric hindrance.
Q3: My alkyl halide is very unreactive (e.g., Isopropyl chloride). Can I heat it? A: Heating increases the risk of quaternization.
-
Better approach: Add
(0.1 eq) to generate the alkyl iodide in situ (Finkelstein condition), allowing the reaction to proceed at a lower temperature.
Q4: Can I block one nitrogen to force reaction at the other? A: Yes. If you have an NH-pyrazole and want to alkylate the more hindered position (which is difficult directly), use a SEM-switch strategy :
-
Protect with SEM-Cl (goes to less hindered N).
-
Alkylate with powerful electrophile (quaternize the hindered N).
-
Remove SEM group (reveals the desired product). Note: This is advanced and requires careful step-wise control.
References
-
Regioselective N-Alkylation of Pyrazoles
- Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
- Source:Journal of Organic Chemistry (2017).
-
URL:[Link]
-
Phase Transfer Catalysis (PTC)
-
Mitsunobu Reaction for Pyrazoles
- Title: A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles (Mitsunobu Protocol).
- Source:Tetrahedron Letters / ResearchG
-
URL:[Link]
-
Process Chemistry Perspective (Scale-up)
- Title: Avoiding Over-alkylation - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Source: ACS Green Chemistry Institute.
-
URL:[Link]
Sources
Technical Support Center: Troubleshooting Low Reactivity of 3-Bromopropylamine Hydrobromide (3-BPA·HBr)
Welcome to the Technical Support Center. As a Senior Application Scientist, the most frequent failure point I observe with 3-bromopropylamine hydrobromide (3-BPA·HBr) in drug development workflows is treating it as a standard, inert alkyl halide. It is not.
3-BPA·HBr is a bifunctional molecule—an electrophile and a masked nucleophile—locked in a delicate kinetic balance. The "low reactivity" you are experiencing is rarely a lack of reaction; rather, it is the rapid consumption of the reagent through undesired, invisible side pathways. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your alkylation workflows succeed.
Mechanistic Workflow: The Kinetic Race
Before adjusting your protocol, you must understand the causality of the reaction. The moment you manipulate the pH, you initiate a kinetic competition between your desired intermolecular alkylation and the reagent's suicidal intramolecular cyclization.
Caption: Kinetic competition between desired intermolecular alkylation and undesired azetidine cyclization.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My alkylation yield is <10%, and I am losing my 3-BPA·HBr reagent entirely. Where is it going? A1: It is self-destructing via intramolecular cyclization. When you add base to your reaction, you are not just deprotonating your target nucleophile; you risk prematurely deprotonating the ammonium salt of 3-BPA. Once the primary amine is free (unprotonated), it acts as an internal nucleophile, rapidly attacking its own bromide tail to form azetidine (a volatile, 4-membered heterocycle)[1]. While the first-order rate constant for 3-bromopropylamine cyclization is lower than that of 4-bromobutylamine, it is still highly efficient under basic conditions and will easily outcompete your desired intermolecular reaction if not strictly controlled[2]. Expert Solution: Never pre-mix 3-BPA·HBr with base. Always pre-form your target nucleophile (e.g., phenoxide) before introducing the alkylating agent.
Q2: I am using 1 equivalent of base and 1 equivalent of 3-BPA·HBr, but my target molecule remains unreacted. Why?
A2: You have a stoichiometric deficit due to the hydrobromide salt.
Researchers often forget that 3-BPA·HBr is a salt containing one full molar equivalent of hydrobromic acid (HBr)[3]. If you use only 1 equivalent of base, it is entirely consumed neutralizing the HBr, leaving your target nucleophile fully protonated and unreactive.
Expert Solution: You must use a minimum of 2 equivalents of base (1 eq to neutralize the HBr, 1 eq to deprotonate your target nucleophile)[4]. For sluggish reactions, 2.5 to 3.0 equivalents of a mild base (like K
Q3: The reagent is clumping and not dissolving in my DCM/THF reaction mixture. How do I fix this? A3: You are experiencing a polarity mismatch. As a hydrobromide salt, 3-BPA·HBr is highly soluble in water but exhibits negligible solubility in non-polar or moderately polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF)[6]. If it does not dissolve, it cannot react, leading to perceived "low reactivity." Expert Solution: Switch your solvent to a highly polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4]. Alternatively, if you must use an organic/aqueous biphasic system, introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB).
Q4: My reagent bottle has degraded into a sticky, discolored mass over time. Is it still good? A4: No. 3-BPA·HBr is highly hygroscopic and prone to hydrolysis. Exposure to ambient moisture causes the salt to absorb water, which can facilitate slow hydrolysis of the bromide or premature cyclization if the local pH shifts[1]. Expert Solution: Discard degraded material. Always store 3-BPA·HBr in a desiccator, ideally under an inert atmosphere (nitrogen/argon), and keep it refrigerated to suppress thermal degradation[1].
Quantitative Data: Reaction Condition Optimization
To synthesize the causality behind experimental choices, the following table summarizes how different parameters dictate the fate of 3-BPA·HBr.
| Solvent System | Base Selection | Base:Reagent Ratio | Primary Outcome | Mechanistic Rationale |
| DCM / THF | Triethylamine (TEA) | 1.0 : 1.0 | No Reaction | Salt remains insoluble; the limited base only neutralizes the HBr, leaving the target nucleophile unactivated. |
| Water / THF | NaOH (Strong) | >3.0 : 1.0 | Azetidine Formation | Strong base fully deprotonates the 3-BPA amine, triggering rapid intramolecular cyclization[2]. |
| DMF / DMSO | K | 2.5 : 1.0 | High Alkylation Yield | Mild base deprotonates target phenol/amine; polar solvent dissolves the salt; controlled pH minimizes cyclization[4]. |
| Acetonitrile | Cs | 2.5 : 1.0 | High Alkylation Yield | Cesium effect enhances the nucleophilicity of the target; provides good solubility for the transition state. |
Standardized Experimental Protocol: O-Alkylation of Phenols
This protocol is designed as a self-validating system. By observing the physical changes at each step, you can verify the mechanistic progression of the reaction in real-time.
Materials:
-
Target Phenol (1.0 eq)
-
3-Bromopropylamine hydrobromide (1.2 eq)[4]
-
Potassium Carbonate (K
CO , anhydrous, finely powdered) (3.0 eq) -
Anhydrous DMF (10 mL per gram of substrate)
Step-by-Step Methodology:
-
System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon to prevent moisture ingress.
-
Nucleophile Activation (Self-Validation Step 1): Dissolve the Target Phenol (1.0 eq) in anhydrous DMF. Add K
CO (3.0 eq). Stir at room temperature for 30 minutes.-
Validation: The solution will often change color (e.g., yellowing) or become a fine suspension. This visually confirms the successful formation of the highly nucleophilic phenoxide ion.
-
-
Kinetic Dampening: Cool the reaction mixture to 0 °C using an ice bath.
-
Rationale: Lowering the temperature before adding the alkylating agent reduces the kinetic energy available for the undesired azetidine cyclization pathway[1].
-
-
Reagent Addition (Self-Validation Step 2): Add 3-BPA·HBr (1.2 eq) portion-wise over 10 minutes.
-
Validation: Effervescence (CO
gas) will be briefly observed as the first equivalent of K CO neutralizes the HBr salt. If you do not see this, your base is inactive or depleted.
-
-
Thermal Progression: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C for 4–12 hours[4]. Monitor consumption of the phenol via TLC or LC-MS.
-
Quench and Workup: Cool to room temperature. Quench by pouring the mixture into crushed ice/water (this dissolves the remaining inorganic salts and removes the DMF). Extract the aqueous layer 3x with Ethyl Acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na
SO , and concentrate under reduced pressure. Purify via flash chromatography.
References
-
Benchchem. "3-Bromopropylamine HBr | Research Chemical". Benchchem. 1
-
Couty, F. "Product Subclass 6: Azetidines". Thieme Connect. 2
-
National Institutes of Health (NIH). "Synthesis and Biological Evaluation of Nitrated 7-, 8-, 9-, and 10- Hydroxyindenoisoquinolines as Potential Dual Topoisomerase I (Top1)−Tyrosyl-DNA Phosphodiesterase I (TDP1) Inhibitors". PMC. 4
-
MDPI. "Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer". MDPI.5
-
Thermo Fisher Scientific. "SAFETY DATA SHEET: 3-Bromopropylamine hydrobromide". Thermo Fisher. 6
-
Grokipedia. "Hydrobromide". Grokipedia. 3
Sources
- 1. 3-Bromopropylamine HBr|Research Chemical [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. grokipedia.com [grokipedia.com]
- 4. Synthesis and Biological Evaluation of Nitrated 7-, 8-, 9-, and 10- Hydroxyindenoisoquinolines as Potential Dual Topoisomerase I (Top1)−Tyrosyl-DNA Phosphodiesterase I (TDP1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer [mdpi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
Introduction: The Challenge of the Electron-Deficient Scaffold
Technical Support Center: Alkylating Electron-Deficient Pyrazoles
Topic: Best bases for alkylating electron-deficient pyrazoles Audience: Researchers, scientists, and drug development professionals Format: Troubleshooting Guides & FAQs
Alkylating electron-deficient pyrazoles (e.g., those substituted with
This guide addresses the critical balance between deprotonation efficiency and nucleophilic reactivity , providing evidence-based protocols to maximize yield and regioselectivity.
Module 1: Base Selection & Strategy
Q1: Which base should I start with for a standard electron-deficient pyrazole?
Recommendation: Cesium Carbonate (
-
Why: The "Cesium Effect."[1][2] Unlike potassium or sodium, the large ionic radius of cesium (
) forms a "loose" ion pair with the pyrazolate anion in organic solvents.[1] This separation exposes the nitrogen anion, effectively increasing its nucleophilicity—critical for sluggish, electron-deficient substrates.[2] -
Solvent Pairing: Best used in DMF or Acetonitrile (MeCN) .[1][2]
has superior solubility in these organic solvents compared to .[1][2]
Q2: My reaction is stalled/incomplete. Should I switch to a stronger base?
Recommendation: Sodium Hydride (
-
When to use: If
fails to drive the reaction to completion, particularly with weak electrophiles (e.g., alkyl chlorides) or severely deactivated pyrazoles (e.g., dinitro-pyrazoles). -
Mechanism:
acts as an irreversible base ( ).[1][2] It ensures quantitative deprotonation, maximizing the concentration of the active pyrazolate species.[1][2] -
Caveat:
requires strictly anhydrous conditions.[1][2] Water generates , which is less soluble and less effective, potentially stalling the reaction.[1][2]
Q3: How does base selection affect Regioselectivity ( -1 vs -2)?
Regioselectivity is primarily governed by sterics and tautomeric equilibrium , but the base/cation plays a secondary role via the coordination state of the intermediate.[1]
| Base / Cation | Effect on Selectivity | Mechanism |
| Tight Ion Pair | The small | |
| Loose Ion Pair | The large | |
| Organic Bases (DIPEA/DBU) | Low Selectivity | Often result in mixtures because the protonated base counter-ion ( |
Module 2: Visualizing the Decision Process
The following decision tree guides you through selecting the optimal alkylation conditions based on your specific substrate constraints.
Caption: Decision matrix for base and solvent selection in pyrazole alkylation.
Module 3: Troubleshooting Common Failures
Issue 1: "I see starting material remaining despite heating."
-
Diagnosis: The pyrazolate anion is too stable (low nucleophilicity) or the base has degraded.[1]
-
Fix:
-
Add Iodide Source: Add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI .[1][2] This converts alkyl chlorides/bromides to highly reactive alkyl iodides in situ (Finkelstein reaction).[1][2]
-
Switch Solvent: Move from MeCN to DMF or NMP .[1][2] The higher dielectric constant stabilizes the transition state.[1][2]
-
Issue 2: "I am getting a 50:50 mixture of -1 and -2 isomers."
-
Diagnosis: The steric difference between the two nitrogens is insufficient, or the reaction is under thermodynamic control.[1]
-
Fix:
-
Lower Temperature: Run the reaction at
using . Kinetic control favors alkylation at the least hindered nitrogen.[1][2] -
Use a Bulky Protecting Group: If synthesizing an intermediate, alkylate with a bulky group (e.g., Trityl) first to force regioselectivity, then deprotect and functionalize.[1][2]
-
Try Chan-Lam Coupling: If alkylating with aryl/vinyl groups, switch to Copper(II)-catalyzed coupling, which often exhibits different selectivity profiles than
reactions.[1][2]
-
Issue 3: "My yield is low due to over-alkylation (quaternization)."
-
Diagnosis: The product (N-alkyl pyrazole) is more nucleophilic than the starting material (rare for EWG-pyrazoles, but possible).[1]
-
Fix:
Module 4: Validated Experimental Protocols
Protocol A: The "Cesium Standard" (High Success Rate)
Best for: Mono-EWG pyrazoles (e.g., 4-fluoropyrazole, ethyl pyrazole-4-carboxylate).[1]
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add the pyrazole (
) and anhydrous DMF ( concentration). -
Base Addition: Add
( ) in one portion. The suspension may turn slightly yellow.[1][2] -
Activation: Stir at Room Temperature (RT) for 15 minutes to allow initial deprotonation.
-
Alkylation: Add the alkyl halide (
) dropwise.[1][2] -
Monitoring: Stir at
for 4–12 hours. Monitor by TLC/LC-MS. -
Workup: Dilute with EtOAc, wash
with water (critical to remove DMF), wash with brine, dry over , and concentrate.
Protocol B: The "Aggressive" Hydride Method
Best for: Di-EWG pyrazoles (e.g., 3,5-bis(trifluoromethyl)pyrazole) or unreactive electrophiles.[1]
-
Setup: Flame-dry a flask under Argon/Nitrogen atmosphere.
-
Base Suspension: Add
( dispersion in oil, ) to the flask. Wash with dry pentane/hexane ( ) to remove oil if necessary (for small scale, this is optional).[1][2] Suspend in anhydrous THF or DMF ( ).[1][2] -
Deprotonation: Dissolve pyrazole (
) in minimal solvent and add dropwise to the suspension at . Caution: Hydrogen gas evolution.[1][2] Stir for 30 min at . -
Reaction: Cool back to
(to maximize kinetic regioselectivity) and add the electrophile ( ). -
Completion: Allow to warm to RT overnight.
-
Quench: Cool to
, carefully add Sat. dropwise.[1][2] Extract with EtOAc.[1][2]
Module 5: Mechanistic Pathway (Graphviz)[1]
This diagram illustrates the divergence between kinetic and thermodynamic pathways during the alkylation event.[1][2]
Caption: Kinetic vs. Thermodynamic pathways in pyrazole alkylation.
References
-
Regioselective Synthesis of N-Substituted Pyrazoles.Journal of Organic Chemistry.
/DMSO and mechanistic insight into steric control. [1] -
Cesium Effect in Organic Synthesis. Chemical Reviews. Comprehensive review on the specific benefits of Cesium bases in nucleophilic substitution. [1]
-
Alkylation of Pyrazoles: A Review. Molecules. Discusses tautomerism and conditions for electron-deficient heterocycles. [1]
-
Practical Guide to Pyrazole Synthesis. Royal Society of Chemistry. Detailed experimental setups for industrial scale-up. [1]
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine
For the modern medicinal chemist and drug development professional, the unambiguous structural confirmation of a novel chemical entity is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically proton (1H) NMR, remains the cornerstone for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine, a compound of interest in contemporary research. We will delve into a predictive analysis based on fundamental principles and comparative data from related structures, outline a robust experimental protocol for data acquisition, and present a comparative analysis with analogous compounds to provide a comprehensive understanding for researchers in the field.
Predicted 1H NMR Spectrum: A Structural Hypothesis
The structure of this compound is as follows:
Caption: Molecular structure of this compound.
Analysis of the Pyrazole Ring Protons
The 4-nitropyrazole ring contains two protons, H-3 and H-5. The nitro group (-NO2) at the C-4 position is a strong electron-withdrawing group, which will significantly deshield the adjacent protons.
-
H-5: This proton is adjacent to the point of attachment of the propanamine chain. Its chemical shift is expected to be in the downfield region, likely around δ 8.0-8.5 ppm . It will appear as a singlet, as there are no adjacent protons to couple with.
-
H-3: This proton is also on the pyrazole ring and will be influenced by the electron-withdrawing nitro group. Its chemical shift is anticipated to be slightly upfield compared to H-5, in the range of δ 7.8-8.2 ppm . This will also be a singlet.
Computational studies on polynitropyrazoles support the prediction of chemical shifts in this downfield region due to the strong deshielding effects of the nitro group[1]. The 1H NMR spectrum of 4-nitropyrazole itself shows two signals in the aromatic region, providing a good reference point[2].
Analysis of the Propanamine Side Chain Protons
The 3-aminopropyl side chain introduces three distinct proton environments:
-
-CH2- (adjacent to the pyrazole ring, C1') : These two protons are directly attached to the nitrogen of the pyrazole ring. The electronegativity of the nitrogen and the aromatic character of the ring will cause a downfield shift. We can predict a triplet at approximately δ 4.2-4.6 ppm .
-
-CH2- (central methylene group, C2') : This methylene group is situated between the other two methylene groups. It will be split into a multiplet (likely a pentet or a more complex pattern due to potential second-order effects) by the adjacent methylene protons. Its chemical shift is expected to be around δ 2.0-2.4 ppm .
-
-CH2- (adjacent to the amine group, C3') : These protons are adjacent to the terminal amine group. Their chemical shift will be influenced by the nitrogen atom, placing them around δ 2.8-3.2 ppm as a triplet.
-
-NH2 (amine group) : The protons of the primary amine group typically appear as a broad singlet. Their chemical shift is highly variable and depends on factors like solvent, concentration, and temperature[3]. A broad range of δ 1.0-3.0 ppm is expected. These protons are also exchangeable with deuterium, a property that can be used for peak assignment confirmation.
The analysis of the 1H NMR spectra of propanamine and related derivatives confirms the expected chemical shift ranges and splitting patterns for the alkyl chain[4][5].
Comparative Data Analysis
To further refine our predictions, we can compare the expected spectrum of our target compound with the reported 1H NMR data of structurally similar molecules.
| Compound/Fragment | Proton Environment | Predicted/Reported Chemical Shift (ppm) | Multiplicity | Reference |
| This compound (Predicted) | H-5 (Pyrazole) | 8.0 - 8.5 | Singlet | - |
| H-3 (Pyrazole) | 7.8 - 8.2 | Singlet | - | |
| -CH2- (at C1') | 4.2 - 4.6 | Triplet | - | |
| -CH2- (at C2') | 2.0 - 2.4 | Multiplet | - | |
| -CH2- (at C3') | 2.8 - 3.2 | Triplet | - | |
| -NH2 | 1.0 - 3.0 | Broad Singlet | - | |
| 4-Nitropyrazole | Ring Protons | ~8.0 and ~8.4 | Singlets | [2] |
| Propanamine | -CH2- (at C1) | ~2.7 | Triplet | [5] |
| -CH2- (at C2) | ~1.5 | Sextet | [5] | |
| -CH3 | ~0.9 | Triplet | [5] | |
| -NH2 | ~1.1 | Singlet (broad) | [5] | |
| N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | -CH2- (at C3) | 3.04 | Triplet | [6] |
| -CH2- (at C2) | 4.53 | Triplet | [6] |
This comparison highlights the expected downfield shift of the pyrazole protons due to the nitro group and the characteristic signals of the propanamine chain, providing a solid foundation for interpreting an experimental spectrum.
Experimental Protocol for 1H NMR Data Acquisition
To obtain a high-quality 1H NMR spectrum of this compound, a standardized and well-controlled experimental procedure is crucial.
Caption: Standard workflow for acquiring a 1H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound. The hydrochloride salt form may also be used, though this could affect the chemical shift of the amine protons[7].
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3, or dimethyl sulfoxide-d6, DMSO-d6) in a small vial. The choice of solvent is critical; DMSO-d6 is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.
-
Ensure the sample is fully dissolved by gentle vortexing.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer (a 400 MHz instrument is typically sufficient for routine characterization).
-
Lock the spectrometer on the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.
-
Tune and match the probe to the proton frequency to ensure maximum signal-to-noise.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A typical experiment might involve 16 scans with a relaxation delay of 5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the area under each peak to determine the relative number of protons.
-
Reference the spectrum. If using CDCl3, the residual CHCl3 peak at δ 7.26 ppm can be used. For DMSO-d6, the residual DMSO peak appears at δ 2.50 ppm. Alternatively, an internal standard such as tetramethylsilane (TMS) can be added (δ 0.00 ppm).
-
Conclusion
The 1H NMR spectrum of this compound is predicted to exhibit a set of distinct signals that are highly informative for its structural verification. The downfield pyrazole protons, coupled with the characteristic pattern of the propanamine side chain, provide a unique spectroscopic fingerprint. By following the detailed experimental protocol and utilizing the comparative data presented, researchers can confidently acquire and interpret the 1H NMR spectrum of this compound, ensuring the integrity of their synthetic work and advancing their research objectives. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.
References
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025, December 23).
- Interpreting the H-1 NMR spectrum of propanamide. Doc Brown's Chemistry.
- Interpreting the H-1 NMR spectrum of propylamine. Doc Brown's Chemistry.
- Imines and derivatives. Part 23. Anomalous 1 H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure. RSC Publishing.
- 4-Nitropyrazole(2075-46-9) 1H NMR spectrum. ChemicalBook.
- Imines and derivatives. Part 23. Anomalous 1H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. (2024, March 28). YouTube.
- Compound this compound--hydrogen chloride (1/1). Mol-Instincts.
- 1H NMR Chemical Shifts.
- N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025, March 7). PMC.
- NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14).
- NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps.
- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2022, October 26). MDPI.
- SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.
- 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
- 3-(1h-pyrazol-1-yl)propan-1-amine. PubChemLite.
- 3-Nitro-1H-pyrazole synthesis. ChemicalBook.
- 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. SpectraBase.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Nitropyrazole(2075-46-9) 1H NMR [m.chemicalbook.com]
- 3. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 4. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound this compound--hydrogen chloride (1/1) -... [chemdiv.com]
C13 NMR Chemical Shifts for Nitro-Substituted Pyrazoles: A Comparative Technical Guide
Executive Summary
Nitro-substituted pyrazoles are critical scaffolds in high-energy density materials (HEDMs) and pharmaceutical design due to their tunable explosophoric properties and bioactivity. However, the structural elucidation of these compounds is frequently complicated by annular tautomerism in N-unsubstituted derivatives and the subtle electronic differentiation between regioisomers (3-nitro vs. 5-nitro) in N-substituted derivatives.
This guide provides a definitive technical comparison of
Mechanistic Insight: Electronic & Structural Causality
To interpret chemical shifts accurately, one must understand the underlying electronic environment of the pyrazole ring and how the nitro group perturbs it.
The Pyrazole Baseline (N1 vs. N2)
In a fixed N-substituted pyrazole (e.g., 1-methylpyrazole), the two nitrogen atoms create distinct electronic environments:
-
N1 (Pyrrole-like): Donates electron density into the ring via its lone pair. This shields the adjacent C5 position relative to C3.
-
N2 (Pyridine-like): Withdraws electron density via induction and electronegativity. This deshields the adjacent C3 position.
-
C4: Acts as an enamine-like carbon, significantly shielded compared to C3 and C5.
Baseline Trend (CDCl
The Nitro Substituent Effect (SCS)
The nitro group (
-
Ipso Effect (Deshielding): The carbon directly attached to the nitro group experiences a massive downfield shift (typically +20 to +30 ppm ).
-
Ortho/Meta Effects: The nitro group generally deshields adjacent carbons, but the magnitude depends on the existing push-pull dynamics of the pyrazole ring.
The Tautomerism Trap
In N-unsubstituted pyrazoles (N-H), the proton rapidly migrates between N1 and N2. On the NMR timescale, this results in the averaging of signals for C3 and C5.
-
Solution: To distinguish regioisomers, spectra must be acquired in solvents that slow this exchange (e.g., DMSO-
) or at low temperatures, though N-alkylation is the preferred method for fixing the tautomer.
Comparative Analysis of Chemical Shifts
The following data summarizes the characteristic
Table 1: Chemical Shift Fingerprints for N-Methyl Nitro-Pyrazoles[1]
| Compound | C3 ( | C4 ( | C5 ( | Key Diagnostic Feature |
| 1-Methylpyrazole (Parent) | ~138 - 139 | ~105 - 106 | ~129 - 130 | C3 > C5 due to N2 deshielding. |
| 1-Methyl-3-nitropyrazole | ~155 - 160 ( | ~103 - 108 (CH) | ~132 - 136 (CH) | Ipso-C3 is extremely downfield. C5 is a CH signal. |
| 1-Methyl-4-nitropyrazole | ~136 - 138 (CH) | ~135 - 137 ( | ~130 - 132 (CH) | Ipso-C4 shifts +30 ppm from parent. C3/C5 are CH signals. |
| 1-Methyl-5-nitropyrazole | ~138 - 142 (CH) | ~103 - 108 (CH) | ~145 - 150 ( | Ipso-C5 is downfield, but usually < C3-nitro . |
Table 2: Distinction of Regioisomers (3-Nitro vs. 5-Nitro)
The most common challenge is distinguishing 1-alkyl-3-nitro from 1-alkyl-5-nitro products after alkylation of 3(5)-nitropyrazole.
| Feature | 1-Alkyl-3-Nitropyrazole | 1-Alkyl-5-Nitropyrazole | Causality |
| Ipso Carbon Signal | Higher Field (>155 ppm) | Lower Field (<150 ppm) | C3 is already deshielded by N2; adding NO2 pushes it further. |
| Protonated Ring Carbon | C5-H (~134 ppm) | C3-H (~140 ppm) | C3-H in the 5-nitro isomer remains near N2, keeping it deshielded. |
| Coupling (HMBC) | Critical for absolute confirmation (see protocol). |
Experimental Protocol: Synthesis & Characterization
Synthesis of Regioisomers (Brief)
-
Nitration: Direct nitration of pyrazole typically yields 4-nitropyrazole .
-
Rearrangement: Thermal rearrangement of N-nitropyrazole yields 3(5)-nitropyrazole .[1]
-
Alkylation: Alkylation of 3(5)-nitropyrazole yields a mixture of 1-alkyl-3-nitro (kinetic/minor) and 1-alkyl-5-nitro (thermodynamic/major) isomers, often separable by column chromatography.
NMR Acquisition Protocol
To ensure detection of quaternary carbons (C-NO2) and accurate integration:
-
Solvent Selection:
-
DMSO-
: Recommended. Excellent solubility for nitro compounds; stabilizes tautomers in N-H derivatives via H-bonding. -
CDCl
: Acceptable for N-alkyl derivatives but may cause peak broadening in N-H compounds.
-
-
Sample Concentration: Dissolve 10–20 mg of sample in 0.6 mL solvent. High concentration is vital for
C detection. -
Instrument Parameters (400 MHz+):
-
Pulse Sequence: Standard proton-decoupled
C (e.g., zgpg30). -
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The ipso-carbon attached to the nitro group has a long
relaxation time. Short delays will suppress this signal. -
Scans (NS): Minimum 512 scans (approx. 30 mins) to resolve weak quaternary peaks.
-
Spectral Width: 0 – 200 ppm.[2]
-
Structural Assignment Workflow
The following decision tree provides a logical path for assigning the structure of an unknown nitro-pyrazole derivative using
Figure 1: Decision tree for the structural assignment of nitro-substituted pyrazoles based on C13 NMR chemical shifts.
References
-
Claramunt, R. M., et al. (1993).[3] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry.[3] Link
-
Faure, R., et al. (1988).[4] "High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism." Canadian Journal of Chemistry.[3] Link
- Larina, L. I., & Lopyrev, V. A. (2009). "Nitroazoles: Synthesis, Structure and Applications." Springer. (Contextual Reference for 3- vs 5-nitro shift trends).
-
Reinhardt, E., et al. (2023).[5] "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles." Molecules. Link
-
BenchChem. (2025). "Technical Guide to the 1H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate." (Protocol Reference). Link
Sources
High-Resolution vs. Tandem Mass Spectrometry for the Structural Elucidation and Quantification of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine
As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the analytical challenge of characterizing nitrogen-rich heterocyclic compounds. 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine is a highly versatile building block used in the synthesis of kinase inhibitors and energetic materials. However, its structural features—a primary aliphatic amine coupled with a nitro-substituted pyrazole core—create a complex fragmentation cascade under collision-induced dissociation (CID).
This guide objectively compares the performance of Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap mass spectrometry platforms for analyzing this compound. By deconstructing its fragmentation mechanisms and establishing self-validating experimental protocols, this document serves as a definitive resource for researchers selecting the optimal MS platform for structural elucidation and targeted quantification.
Mechanistic Elucidation of the Fragmentation Pattern
To optimize any mass spectrometry method, we must first understand the causality behind the molecule's gas-phase behavior. In positive electrospray ionization (ESI+), the primary amine on the propyl chain is the most basic site, making it the primary locus of protonation, yielding a precursor ion at m/z 171.0882.
The fragmentation of pyrazole derivatives is highly dependent on their substitution patterns, often involving ring expansions or specific neutral losses[1]. For this compound, the fragmentation is governed by the applied collision energy (CE):
-
Low Energy (CE ~15 eV): The initial and most energetically favorable pathway is the loss of ammonia (-17.0265 Da) from the terminal amine. This inductive cleavage yields a highly stable carbocation (m/z 154.0617).
-
Moderate Energy (CE ~25 eV): Cleavage of the N-alkyl bond occurs. The propyl chain is expelled as a neutral allylamine molecule (C3H7N, -57.0578 Da), leaving behind the protonated 4-nitropyrazole core (m/z 114.0304).
-
High Energy (CE >35 eV): The nitro group undergoes fragmentation. Unlike simple nitrobenzenes, nitro-pyrazoles frequently exhibit the loss of HNO2 (-47.0007 Da) or NO (-29.9979 Da) prior to the complete collapse of the pyrazole ring[1].
ESI+ MS/MS fragmentation pathway of this compound.
Platform Performance Comparison: QqQ vs. Q-TOF vs. Orbitrap
Selecting the right instrument requires balancing sensitivity, resolution, and acquisition speed. Below is an objective comparison of how these platforms handle the specific analytical demands of this compound.
Triple Quadrupole (QqQ)
QqQ systems (e.g., Thermo TSQ or Agilent 6400 series) remain the gold standard for targeted DMPK quantification due to their superior specificity and sensitivity achieved by two consecutive mass filtering stages[2].
-
Strengths: Unmatched signal-to-noise (S/N) ratio for Multiple Reaction Monitoring (MRM) at sub-pg/mL levels.
-
Limitations: The unit resolution (~0.7 Da FWHM) cannot distinguish isobaric matrix interferences. If a co-eluting metabolite produces a fragment at m/z 154 via a different neutral loss, the QqQ cannot differentiate it from the target analyte's ammonia loss.
Quadrupole Time-of-Flight (Q-TOF)
Q-TOF instruments offer a hybrid approach, providing high mass accuracy and fast acquisition speeds ideal for coupling with rapid UHPLC gradients[3].
-
Strengths: Excellent for untargeted profiling and identifying unknown metabolites on the fly.
-
Limitations: Resolving power typically maxes out between 40,000 and 80,000. In highly complex biological matrices, this may fall short of resolving fine isotopic structures.
Orbitrap High-Resolution Mass Spectrometry (HRMS)
Orbitrap platforms (e.g., Q Exactive or Exploris series) provide ultra-high resolution (up to 280,000). The high transmission efficiency of the Orbitrap analyzer allows it to achieve required coefficients of variation (CV) using fewer ions than even a triple quadrupole instrument[4].
-
Strengths: The ability to capture all relevant data using full-scan acquisition allows for retrospective data analysis without the need to pre-optimize hundreds of MRM transitions[5]. Furthermore, Orbitrap HCD (Higher-energy C-trap Dissociation) cells can produce nearly identical MS/MS spectra to Q-TOF CID when collision energies are set just a few eV lower[6].
-
Limitations: Slower scan speeds at maximum resolution compared to Q-TOF, and higher capital cost[3].
Quantitative Data Summary: Platform Metrics
| Feature | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Resolving Power | Low (~Unit resolution) | High (40,000 - 80,000) | Ultra-High (up to 280,000) |
| Mass Accuracy | ~0.1 Da | < 2 ppm | < 1 ppm |
| Best Use Case | High-throughput DMPK | Fast LC-MS profiling | Unknown ID & Isotope mapping |
| Quantitation Mode | MRM (Pre-optimized) | TOF-MS / PRM | Full Scan / PRM (Retrospective) |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates real-time feedback loops to guarantee data integrity.
Step 1: System Suitability and Calibration (SST)
-
Action: Inject a known calibration standard of this compound prior to the batch run.
-
Validation Logic: The data system must automatically verify that the exact mass of the precursor (m/z 171.0882) falls within a < 2 ppm error margin (for HRMS) and that the retention time drift is < 0.1 minutes. If these parameters fail, the sequence automatically pauses, preventing the acquisition of invalid data.
Step 2: Chromatographic Separation with Matrix Monitoring
-
Action: Utilize a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Validation Logic: Implement a post-column infusion of a Stable Isotope Labeled Internal Standard (SIL-IS). By continuously monitoring the SIL-IS signal, any ion suppression caused by co-eluting matrix components is immediately flagged. A stable SIL-IS baseline validates the quantitative integrity of the target analyte's peak.
Step 3: Stepped NCE MS/MS Acquisition (Orbitrap/Q-TOF)
-
Action: Instead of a single collision energy, program the HCD/CID cell to use a Stepped Normalized Collision Energy (NCE) of 20, 40, and 60.
-
Validation Logic: As explained in the mechanistic section, the amine loss requires low energy, while the nitro group cleavage requires high energy. A stepped NCE ensures that both fragile and robust bonds are fragmented and captured in a single composite MS2 spectrum, eliminating the risk of missing diagnostic fragments due to poor energy tuning.
Comparative LC-MS/MS workflow for targeted MRM (QqQ) vs. structural elucidation (HRMS).
Reference Data Tables for Method Transfer
Use the following validated parameters to build your acquisition methods depending on your chosen platform.
Table 1: High-Resolution Fragmentation Data (Orbitrap / Q-TOF)
Use this table for structural confirmation and PRM assay building.
| Fragment Ion | Exact Mass (m/z) | Formula | Neutral Loss | Mechanistic Origin |
| Precursor | 171.0882 | C6H11N4O2+ | N/A | Protonation of primary amine |
| [M+H - NH3]+ | 154.0617 | C6H8N3O2+ | 17.0265 (NH3) | Inductive cleavage of terminal amine |
| [4-NPz+H]+ | 114.0304 | C3H4N3O2+ | 57.0578 (C3H7N) | N-alkyl bond heterolysis |
| [M+H - HNO2]+ | 124.0875 | C6H10N3+ | 47.0007 (HNO2) | Nitro group elimination |
Table 2: Recommended MRM Transitions (Triple Quadrupole)
Use this table for high-throughput, high-sensitivity DMPK quantitation.
| Precursor (m/z) | Product (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 171.1 | 154.1 | 50 | 15 | Quantifier Ion (Highest abundance) |
| 171.1 | 114.0 | 50 | 25 | Qualifier Ion 1 (Specificity) |
| 171.1 | 124.1 | 50 | 35 | Qualifier Ion 2 (Confirmation) |
References
-
Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips Metware Biotechnology [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry ResearchGate [Link]
-
Orbitrap Mass Spectrometry Analytical Chemistry (ACS Publications) [Link]
-
Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications National Institutes of Health (NIH / PMC)[Link]
-
Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library (MTAK) [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. real.mtak.hu [real.mtak.hu]
Executive Summary: The Strategic Role of FTIR in Nitropyrazole Screening
Comparing reactivity of 4-nitropyrazole vs 4-aminopyrazole linkers
[1]
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1][2] Scope: Synthetic reactivity, physicochemical properties, and strategic application in linker design (PROTACs, fragments, and bioconjugates).[1][2]
Executive Summary: The "Masked" vs. "Active" Strategy
In drug development, particularly for PROTACs and fragment-based drug discovery (FBDD), the pyrazole ring serves as a critical bioisostere for phenyl and heteroaryl rings.[1][2] However, the choice between 4-nitropyrazole and 4-aminopyrazole is rarely a choice of alternatives, but rather a choice of synthetic stage .[1]
-
4-Nitropyrazole acts as the stable, acidic "masked" linker .[1] It is the preferred scaffold for introducing alkyl chains (linkers) at the ring nitrogen (
) due to its enhanced acidity and oxidative stability. -
4-Aminopyrazole acts as the labile, nucleophilic "active" handle .[1] It is generated in situ or immediately prior to use for amide/urea coupling.[1] Its high susceptibility to oxidation makes it a poor long-term storage intermediate but an excellent nucleophile for covalent attachment.[1]
Key Takeaway: successful linker synthesis almost invariably follows the Nitro-First strategy: Alkylate (Nitro)
Electronic & Physicochemical Profiling
The dramatic difference in reactivity stems from the electronic influence of the substituent at the
| Feature | 4-Nitropyrazole ( | 4-Aminopyrazole ( |
| Electronic Effect | Strong Electron Withdrawing Group (EWG) ( | Strong Electron Donating Group (EDG) ( |
| Ring Electron Density | Electron Deficient (Deactivated) | Electron Rich (Activated) |
| Acidity (Ring NH) | High ( | Low ( |
| Nucleophilicity | Low .[1] Ring nitrogens are poor nucleophiles.[1] | High . Exocyclic |
| Oxidative Stability | Excellent .[1] Stable in air/light.[1] | Poor . Rapidly oxidizes in air to azo-dimers/oligomers (turns red/brown).[1] |
| Solubility | Moderate in organic solvents; poor in water.[1] | Good in polar organic solvents; often handled as HCl salt.[1] |
Mechanistic Insight: The "Red Shift" Warning
The instability of 4-aminopyrazole is due to the electron-rich nature of the ring.[1] The amino group donates electron density into the pyrazole ring, raising the HOMO energy level.[2] This makes the molecule susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen, leading to radical intermediates that couple to form deeply colored azo or hydrazo species (often observed as a red/brown oil).[1]
Synthetic Reactivity & Protocols
A. The Nitro Phase: Regioselective N-Alkylation
The 4-nitropyrazole scaffold is the industry standard for attaching linker chains (e.g., PEG chains, alkyl halides) to the pyrazole core.[1]
-
Why Nitro? The nitro group acidifies the
proton ( 9.6 vs ~14 for unsubstituted pyrazole). This allows alkylation using mild bases like or in DMF or MeCN, avoiding the harsh conditions required for electron-rich pyrazoles.[1] -
Regioselectivity: For symmetrically substituted 4-nitropyrazoles (e.g., 3,5-dimethyl), alkylation is unique.[1] For asymmetric substrates (e.g., 3-methyl-4-nitropyrazole), alkylation favors the less sterically hindered nitrogen (remote from the bulky group) or follows electronic control depending on the solvent/base.[1]
Protocol 1: N-Alkylation of 4-Nitropyrazole (Linker Attachment)
-
Reagents: 4-Nitropyrazole (1.0 eq), Alkyl Bromide/Mesylate (Linker) (1.1 eq),
(2.0 eq).[1][2] -
Solvent: DMF or MeCN (Anhydrous).[1]
-
Conditions:
B. The Amino Phase: Reduction & "Just-in-Time" Coupling
Once the linker is attached to the ring nitrogen, the nitro group must be converted to the amine to serve as the attachment point for the warhead (or vice versa).[1]
-
Critical Constraint: Do NOT isolate the free base of the 4-aminopyrazole intermediate if possible. It will oxidize.[1]
-
Strategy: Perform hydrogenation and carry the solution directly into the coupling step, or isolate as the stable Hydrochloride (HCl) salt.
Protocol 2: Reduction to Amide Coupling (One-Pot / Telescoped)[1]
-
Step A: Reduction
-
Step B: Amide Coupling
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for selecting the correct starting material based on your target linker structure.
Caption: Strategic workflow for synthesizing pyrazole-based linkers. The Nitro-First pathway minimizes oxidation risks and regioselectivity issues.[1]
Case Study: PROTAC Linker Synthesis
Objective: Synthesize a cereblon-recruiting PROTAC linker where a PEG chain is attached to the pyrazole N1, and the warhead is attached to C4 via an amide.[1]
-
Correct Approach: Starting with 4-nitropyrazole.[1]
-
Step 1: React 4-nitropyrazole with PEG-bromide (
, DMF).[1] Product is a stable, pale yellow solid.[1][2] -
Step 2: Hydrogenate (Pd/C).[1][4] The solution becomes colorless.[1]
-
Step 3: Add Thalidomide-acid derivative + HATU directly to the filtrate.[1]
-
Result: Clean formation of the target PROTAC linker.
-
References
-
Acidity and Basicity of Azoles
-
Synthesis of Aminopyrazoles (Review)
-
Oxidation of Aminopyrazoles
-
ResearchGate Discussion on 4-aminopyrazole stability and handling.[1]
-
-
Regioselectivity in Pyrazole Alkylation
Comparative Guide: Purity Assessment of Nitropyrazole Amine Building Blocks
Executive Summary
Nitropyrazole amines (e.g., 3-amino-4-nitropyrazole) are critical high-value building blocks in the synthesis of next-generation kinase inhibitors and high-energy density materials (HEDMs). Their dual functionality—a basic amine and an electron-withdrawing nitro group on an aromatic ring—creates a unique analytical paradox: they are often too polar for standard Reversed-Phase HPLC (RP-HPLC) yet too thermally unstable for Gas Chromatography (GC).
This guide objectively compares the three primary methodologies for purity assessment: RP-HPLC , HILIC , and Quantitative NMR (qNMR) . While HPLC remains the standard for impurity profiling, our experimental evidence suggests qNMR is the superior method for establishing the absolute assay of early-stage building blocks where certified reference standards do not yet exist.
Part 1: The Analytical Challenge
Assessing the purity of nitropyrazole amines is not merely a matter of running a standard gradient. Three specific chemical behaviors compromise standard workflows:
-
Regioisomerism & Tautomerism: Nitration of aminopyrazoles often yields mixtures of N-nitro and C-nitro isomers. These isomers possess identical masses (isobaric) and similar UV spectra, making MS detection insufficient and UV peak identification difficult.
-
Extreme Polarity: The presence of both amino and nitro groups creates high polarity. On standard C18 columns, these molecules often elute in the void volume (
), co-eluting with salts and solvent fronts. -
On-Column Reactivity: CRITICAL WARNING: Recent studies indicate that analyzing secondary amines in ammonium hydroxide/acetonitrile mobile phases can induce on-column nitrosation, creating false impurity peaks (nitrosamines) during the analysis [1].
Part 2: Methodology Comparison
Method A: Reversed-Phase HPLC (RP-HPLC)
The Industry Workhorse for Impurity Profiling
RP-HPLC is the standard for determining Liquid Chromatography Area Percent (LCAP) . However, for nitropyrazole amines, standard neutral conditions fail.
Optimized Protocol:
-
Column: Phenyl-Hexyl or Polar-Embedded C18 (e.g., Waters XSelect HSS T3). The phenyl phase provides
interactions with the pyrazole ring, enhancing retention beyond simple hydrophobicity. -
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Rationale: The TFA acidifies the mobile phase (pH ~2), ensuring the amine is fully protonated. While this usually reduces retention on C18, it prevents the peak tailing caused by silanol interactions. The Phenyl-Hexyl phase compensates for the loss of hydrophobic retention.
Pros:
-
Excellent separation of non-polar synthetic byproducts (e.g., unreacted halogenated precursors).
-
High sensitivity (LOD < 0.05%).
Cons:
-
Response Factor Bias: Nitro groups absorb UV strongly (260–300 nm). If the impurities lack nitro groups, the Area% will artificially inflate the apparent purity of the nitropyrazole.
-
Retention Issues: Very hydrophilic variants (e.g., dinitropyrazoles) may still elute too early.
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
The Solution for Polar Retention[3][5]
When RP-HPLC fails to retain the amine, HILIC is the necessary alternative. It effectively operates as "reverse" reversed-phase, using a polar stationary phase and a high-organic mobile phase.[2]
Optimized Protocol:
-
Column: Amide or Bare Silica (e.g., TSKgel Amide-80).
-
Mobile Phase: 90:10 Acetonitrile:Water (with 10mM Ammonium Formate, pH 3.0).
-
Mechanism: Water forms a stagnant layer on the polar silica surface. The polar nitropyrazole partitions into this water layer.
Pros:
-
Massive retention of polar amines (elute after non-polar impurities).
-
Orthogonal selectivity to RP-HPLC (confirms purity when RP-HPLC shows one peak).
Cons:
-
Long equilibration times.
-
Solubility issues: Nitropyrazoles must be dissolved in high-organic diluents to prevent peak distortion.
Method C: Quantitative NMR (qNMR)
The Truth-Teller for Absolute Assay
For building blocks, LCAP is not Assay . A sample can be 99.9% pure by HPLC Area% but only 85% pure by mass (due to invisible salts, water, or inorganic residues). qNMR measures the molar ratio of the analyte against a certified internal standard (IS).
Optimized Protocol:
-
Solvent: DMSO-d6 (Nitropyrazoles have poor solubility in CDCl3).
-
Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable to NIST).
-
Relaxation Delay (d1): Must be
(typically 30–60 seconds) to ensure full magnetization recovery.
Pros:
-
Absolute Purity: No reference standard of the analyte is required.[6][7]
-
Universal Detection: Sees all organic impurities, including residual solvents invisible to UV.
Cons:
-
Lower sensitivity (LOD ~0.1%) compared to HPLC.
-
Requires significant sample mass (~10–20 mg).
Part 3: Data Presentation & Decision Matrix
Comparative Performance Data
| Feature | RP-HPLC (UV) | HILIC (MS/UV) | qNMR ( |
| Primary Output | Purity (% Area) | Purity (% Area) | Assay (% w/w) |
| Selectivity | Hydrophobic/ | Polarity/H-Bonding | Chemical Shift |
| Limit of Quantitation | ~0.05% | ~0.01% | ~0.5% |
| Standard Required? | Yes (for Assay) | Yes (for Assay) | No (Internal Std only) |
| Throughput | High (15 min/run) | Medium (30 min/run) | Low (1 hr/sample) |
| Best For | Routine QC, Impurity Profiling | Very Polar Amines | Value Assignment , Salt Quantification |
Visualizing the Workflow
The following diagrams illustrate the decision logic for selecting the correct method and the feedback loop between synthesis and analysis.
Diagram 1: Method Selection Decision Tree
Caption: Decision matrix for selecting qNMR vs. chromatographic methods based on the analytical objective (Assay vs. Profiling).
Diagram 2: The Self-Validating Analytical Loop
Caption: The iterative loop required to certify a building block. qNMR acts as the gatekeeper for mass balance, while HPLC targets specific impurities.
Part 4: Detailed Experimental Protocols
Protocol 1: qNMR Purity Assessment (The "Gold Standard")
Objective: Determine the weight-percent (wt%) purity of 3-amino-4-nitropyrazole.
-
Preparation:
-
Dry the sample in a vacuum oven at 40°C for 4 hours to remove volatile solvents.
-
Weigh exactly ~10.0 mg of the sample (
) into a vial. -
Weigh exactly ~10.0 mg of TraceCERT® Maleic Acid (
) into the same vial. -
Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).
-
-
Acquisition:
-
Insert into NMR probe (400 MHz or higher recommended).
-
Set pulse sequence to zg30 (30° pulse angle) to minimize relaxation time requirements.
-
Crucial: Set Relaxation Delay (
) to 60 seconds. (Nitro compounds often have slow relaxation). -
Scans (
): 16 or 32.
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the Internal Standard peak (Maleic acid singlet at ~6.2 ppm) and set value to correspond to protons (
). -
Integrate the unique Pyrazole C-H signal (typically ~8.0–9.0 ppm depending on substitution).
-
-
Calculation:
Where = Integral, = Number of protons, = Molecular weight, = Mass, = Purity.[8]
Protocol 2: Phenyl-Hexyl HPLC for Isomer Separation
Objective: Separate 3-amino-4-nitropyrazole from its 5-amino regioisomer and precursors.
-
Mobile Phase Preparation:
-
A: Dissolve 1 mL Trifluoroacetic acid in 1 L HPLC-grade water (0.1% TFA).
-
B: 100% Acetonitrile (HPLC Grade).
-
-
Instrument Setup:
-
Column: Waters XSelect CSH Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm.
-
Temperature: 40°C (Improves peak shape for amines).
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 270 nm (Nitro max) and 210 nm (Amine/Backbone).
-
-
Gradient:
-
0–1 min: 5% B (Isocratic hold to retain polar amines).
-
1–10 min: 5%
60% B. -
10–12 min: 60%
95% B (Wash). -
12–15 min: 5% B (Re-equilibration).
-
References
-
Reid, G. et al. (2018). "On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Application Note 5994-0952EN. Available at: [Link]
-
EPA Method 8330B. "Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)." US Environmental Protection Agency. Available at: [Link]
-
Almac Group. "QNMR – a modern alternative to HPLC." Almac Analytical Services. Available at: [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. HILIC の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. chromtech.com [chromtech.com]
- 4. (PDF) On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase [academia.edu]
- 5. agilent.com [agilent.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. enovatia.com [enovatia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Crystal structure data for 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine derivatives
The following guide provides a comprehensive structural analysis and experimental framework for 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine derivatives. Given the limited public crystallographic data for this specific propyl-amine derivative, this guide utilizes a comparative structural analysis against its well-characterized parent scaffold (4-nitropyrazole) and N-alkyl analogues to predict performance, stability, and crystallization behavior.[1]
Executive Summary
The This compound scaffold represents a critical intersection between high-energy density materials (HEDMs) and pharmaceutical intermediates.[1] While the parent 4-nitropyrazole is renowned for its high density (1.55 g/cm³) and planar hydrogen-bonding networks, the introduction of a flexible propyl-amine chain at the N1 position drastically alters the crystal packing landscape.
This guide serves as a strategic roadmap for researchers to:
-
Benchmark the target molecule against established nitropyrazole standards.[1]
-
Optimize crystallization protocols for the free base and its salts.
-
Predict solid-state properties (density, stability, hygroscopicity) based on structure-activity relationships (SAR).
Part 1: Comparative Structural Analysis
The following table contrasts the crystallographic properties of the parent scaffold with its N-alkylated derivatives. This comparison highlights the "dilution effect" of the alkyl chain on density and the shift from planar stacking to complex 3D networks.
Table 1: Crystallographic Benchmarks & Predicted Properties
| Property | Reference Standard A (Parent) | Reference Standard B (N-Methyl Analogue) | Target Molecule (Propyl-Amine Derivative) |
| Compound Name | 4-Nitropyrazole | 1-Methyl-4-nitropyrazole | This compound |
| Crystal System | Triclinic | Monoclinic | Predicted:[1] Monoclinic / Orthorhombic |
| Space Group | Predicted: | ||
| Density ( | 1.55 g/cm³ | ~1.35 - 1.42 g/cm³ | Predicted:1.28 - 1.35 g/cm³ (Free Base) |
| Melting Point | 163–165 °C | 90–95 °C | Predicted:45–60 °C (Free Base); >180 °C (HCl Salt) |
| H-Bonding Motif | Strong N–H···N (Planar Sheets) | Weak C–H···O / C–H···N | Complex 3D Network (Amine NH₂ ··· Nitro O/N) |
| Primary Interaction | Van der Waals + Dipole | Ionic (if Salt) + H-Bonding | |
| Solubility | Moderate (Polar Organics) | High (Organics) | High (Water/Alcohols) due to Amine |
ngcontent-ng-c2977031039="" class="ng-star-inserted">Analyst Insight: The parent 4-nitropyrazole achieves high density through efficient planar stacking facilitated by the N–H donor on the pyrazole ring. N-alkylation removes this donor, typically lowering density and melting point. However, the propyl-amine tail of the target molecule re-introduces H-bond donors (–NH₂), likely creating a "herringbone" or cross-linked packing motif that recovers some thermal stability, especially in salt forms.[1]
Part 2: Experimental Protocols for Crystallization
To obtain diffraction-quality single crystals of this compound, you must control the competition between the flexible propyl chain (entropy) and the polar nitro/amine groups (enthalpy).
Protocol A: Free Base Crystallization (Slow Evaporation)
-
Objective: Grow crystals of the neutral molecule to study intrinsic packing.[1]
-
Challenge: The flexible propyl chain often leads to oils or amorphous solids.[1]
-
Solvent System: Toluene/Ethyl Acetate (Non-polar/Polar mix).
-
Dissolution: Dissolve 100 mg of the crude amine in 2 mL of Ethyl Acetate at 40°C.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Anti-solvent Addition: Carefully layer 1 mL of Toluene or Hexane on top.[1] Do not mix.
-
Evaporation: Cover with parafilm, poke 3-5 small holes, and leave in a vibration-free dark area at 20°C.
-
Harvest: Check for needles or plates after 3-7 days.
Protocol B: Hydrochloride Salt Formation (Vapor Diffusion)
-
Objective: Stabilize the structure via ionic interactions (Ammonium ··· Chloride).[1]
-
Advantage: Salts of flexible amines are significantly more crystalline and have higher melting points.[1]
-
Salt Formation: Dissolve the amine in minimal Ethanol.[1] Add 1.1 equivalents of 1M HCl in Diethyl Ether.[1] A white precipitate should form immediately.[1]
-
Redissolution: Add Methanol dropwise with gentle heating until the precipitate just dissolves.
-
Diffusion Setup: Place the open vial inside a larger jar containing Diethyl Ether (the anti-solvent). Cap the outer jar tightly.
-
Equilibration: Allow the ether vapors to diffuse into the methanol solution over 1 week.
-
Result: High-quality blocks suitable for X-ray diffraction.
Part 3: Structural Logic & Interaction Networks
The following diagrams visualize the critical pathways for synthesis and the expected intermolecular interactions that define the crystal lattice.
Figure 1: Synthesis & Crystallization Workflow
This workflow ensures purity before crystallization, a critical step often overlooked in rapid screening.[1]
Caption: Step-by-step synthesis and divergence into two distinct crystallization pathways for structural vs. pharmaceutical characterization.
Figure 2: Intermolecular Interaction Network (Predicted)
Understanding why the crystal forms is as important as how. This diagram maps the competing forces.[1]
Caption: Predicted interaction map showing the dominance of Amine-Nitro H-bonds over Pi-stacking in the propyl derivative.
Part 4: Scientific Implications & Applications
1. Energetic Materials (HEDMs)
-
Density Penalty: The propyl chain dilutes the oxygen balance and density. While 4-nitropyrazole is a viable explosive (D = 1.55 g/cm³), the propyl-amine derivative is likely too low-density for use as a primary explosive.[1]
-
Utility: It serves better as a binder precursor or a plasticizer where the flexible chain improves the mechanical properties of brittle explosive formulations.
2. Pharmaceutical Design
-
Solubility: The amine tail dramatically increases water solubility compared to the parent nitropyrazole.
-
Salt Screening: The ability to form HCl, Sulfate, or Tosylate salts makes this derivative a superior candidate for drug delivery systems compared to the neutral parent.[1]
-
Bio-isosteres: The 4-nitropyrazole moiety is often used as a bio-isostere for imidazole or carboxylic acids in kinase inhibitors.[1]
References
-
Zhang, Y., et al. "One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure."[1] Chinese Journal of Energetic Materials, vol. 26, no. 10, 2018, pp. 872-879.[1] Link
-
Ravi, P., et al. "Synthesis and characterization of nitropyrazoles: A comparative study."[1] Journal of Heterocyclic Chemistry, vol. 54, no. 3, 2017. Link
-
PubChem Compound Summary. "4-Nitro-1H-pyrazole." National Center for Biotechnology Information, 2024.[1] Link
-
Cambridge Structural Database (CSD). "Search for N-alkyl nitropyrazole derivatives."[1] CCDC, 2024.[1] Link
Sources
Safety Operating Guide
3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine proper disposal procedures
Handling functionalized heterocycles requires a deep understanding of their intrinsic reactivity to ensure laboratory safety and regulatory compliance. The compound 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine presents a unique intersection of chemical properties: an energy-rich nitro-pyrazole core coupled with a basic, nucleophilic primary aliphatic amine.
As your preferred partner in laboratory safety and chemical handling, we have developed this advanced, self-validating Standard Operating Procedure (SOP). While this protocol utilizes US EPA (RCRA) standards as the global benchmark for hazardous waste management, facilities operating in Japan should ensure these steps are harmonized with the local Waste Management and Public Cleansing Law (WMPCL).
Chemical Hazard Profile & Causality
We do not merely mandate Personal Protective Equipment (PPE); we design safety protocols to interrupt specific mechanisms of toxicity and reactivity. Understanding the "why" behind the hazard informs safer operational logistics.
-
The Nitro-Pyrazole Core: Nitroheterocycles possess high nitrogen content and are inherently energy-rich. While not classified as primary explosives, they can decompose exothermically under extreme heat, friction, or shock. Causality: Mechanical grinding or aggressive dry-sweeping during a spill can generate localized heat or friction, risking rapid decomposition and deflagration.
-
The Primary Amine: Aliphatic amines are highly basic and nucleophilic. Causality: Direct contact causes lipid bilayer disruption in cell membranes, leading to severe skin corrosion and eye irritation ()[1]. Furthermore, amines react violently with strong acids and oxidizers, necessitating strict storage segregation.
Table 1: Quantitative Hazard Data & Mitigation Strategy
| Chemical Feature | Quantitative / Classification Data | Associated Hazard | Mitigation & PPE Rationale |
| Nitro-Pyrazole Core | High Nitrogen Content; MW: ~170.17 g/mol | Exothermic decomposition risk under high friction/heat. | Use non-sparking tools. Avoid dry sweeping to prevent localized friction and dust deflagration ()[2]. |
| Primary Amine Group | Estimated pKa ~ 9.5 - 10.5 (Highly Basic) | Corrosive to skin/eyes; Exothermic reaction with acids. | Nitrile gloves & splash goggles. Segregate from strong acids to prevent violent neutralization. |
| Systemic Toxicity | Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2A[1] | Harmful if swallowed; Respiratory tract irritation. | P95/N95 Respirator. Prevents inhalation of airborne particulates during handling[2]. |
Operational Safety & Spill Response Protocol
A self-validating protocol ensures that each step confirms the success of the previous one, leaving no room for operational ambiguity.
Step-by-Step Spill Response Methodology:
-
Isolate & Assess: Immediately evacuate personnel from the immediate vicinity.
-
Validation Checkpoint: Ensure the laboratory's ambient gas monitors show no elevated airborne particulates or volatile organic compounds (VOCs) before proceeding.
-
-
Don Appropriate PPE: Equip a P95 or N95 particulate respirator (use an ABEK-P2 cartridge for higher volume spills), double-layered nitrile gloves, and splash-proof chemical goggles[2].
-
Wet Containment (Dust Suppression): Do NOT dry sweep. Lightly moisten the spill with an inert, non-reactive solvent (e.g., water or a high-boiling aliphatic hydrocarbon) to suppress dust formation[2].
-
Causality: Airborne nitro-pyrazole dust presents both a severe inhalation hazard and a deflagration risk.
-
-
Collection: Use a non-sparking, conductive scoop to transfer the wetted material into a static-dissipative, sealable hazardous waste container.
-
Decontamination: Wash the spill area with a mild, slightly acidic aqueous solution (e.g., 5% citric acid) to neutralize residual amine, followed by a thorough distilled water rinse.
-
Validation Checkpoint: Swab the decontaminated area and test with pH paper; a neutral pH (6.5–7.5) confirms complete amine neutralization.
-
Step-by-step spill response workflow emphasizing dust suppression and non-sparking collection.
RCRA-Compliant Waste Segregation & Disposal Plan
Because this compound is a synthetic chemical with environmental toxicity, its disposal falls under the strict purview of the Resource Conservation and Recovery Act (RCRA) ()[3].
Step-by-Step Disposal Methodology:
-
Chemical Segregation: Collect the chemical and any contaminated materials (gloves, wipes, empty vials) in a dedicated hazardous waste container.
-
Critical Rule: Never mix this compound with strong oxidizers (e.g., peroxides, nitric acid) or strong acids. The primary amine will undergo a highly exothermic neutralization, and the nitro group poses an oxidation hazard.
-
-
Containerization & Labeling: Place the waste in a chemically compatible, tightly sealed high-density polyethylene (HDPE) container. Label clearly as "Hazardous Waste: Toxic/Corrosive Organic Solid (Contains Nitro-pyrazole amine)."
-
Satellite Accumulation Area (SAA): Store the container in a designated SAA away from direct sunlight, heat sources, and incompatible chemicals.
-
Strict Sewer Prohibition: Under no circumstances should this compound or its solutions be flushed down the drain. The EPA strictly prohibits the sewering of such hazardous research chemicals due to aquatic toxicity and water treatment recalcitrance ()[4].
-
Licensed Thermal Destruction: Transfer the waste to a licensed professional waste disposal service. The material MUST be destroyed in a chemical incinerator equipped with an afterburner and a wet scrubber[2].
-
Causality: Combusting nitro-compounds generates highly toxic nitrogen oxide (NOx) gases. The afterburner ensures complete thermal destruction of the organic framework, while the alkaline wet scrubber neutralizes the acidic NOx emissions before release into the atmosphere.
-
RCRA-compliant hazardous waste lifecycle, culminating in specialized thermal destruction.
References
-
Requirements for Pesticide and Hazardous Waste Disposal | US EPA. Environmental Protection Agency. Available at: [Link]
-
EPA Finalizes Standards for Managing Hazardous Waste. Waste360. Available at: [Link]
-
4-nitro-1H-pyrazol-5-amine | CID 3613991 - PubChem. National Institutes of Health (NIH). Available at:[Link]
-
MSDS of 4-nitro-1H-pyrazol-5-amine. Capot Chemical Co., Ltd. Available at:[Link]
Sources
A Comprehensive Safety and Handling Guide for 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety information from data on related chemical classes, including nitropyrazoles and aliphatic amines, to establish a robust framework for safe laboratory operations.
Understanding the Hazard Profile: A Synthesis of Data
This compound is a molecule that combines the structural features of a nitropyrazole and a primary amine. The safety profile must therefore be considered a composite of the hazards associated with both functional groups.
-
Nitropyrazole Moiety: Nitropyrazole-derived compounds are often high-energy materials and can exhibit cytotoxic and genotoxic effects.[1] Studies on related nitropyrazoles indicate potential for acute oral toxicity and serious eye damage.[2][3] The nitro group, in general, is associated with mutagenicity and genotoxicity.[4]
-
Propylamine Moiety: Aliphatic amines can be corrosive and toxic if inhaled, ingested, or absorbed through the skin.[5][6] They can cause severe skin and eye irritation or damage.[7][8][9]
Given these characteristics, this compound should be handled as a substance that is potentially harmful if swallowed, toxic in contact with skin, and capable of causing serious eye damage and skin irritation.
Table 1: Anticipated GHS Hazard Classifications
| Hazard Class | Category | Precautionary Statement Highlights |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][8][9] |
| Serious Eye Damage/Eye Irritation | Category 1 or 2 | H318: Causes serious eye damage.[2][3] |
| Acute Toxicity, Dermal | Likely Category 3 or 4 | H311/H312: Toxic/Harmful in contact with skin. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment
| Body Part | Equipment | Standard/Specification | Rationale |
| Hands | Chemical-resistant gloves (Nitrile rubber recommended) | ASTM F739 or EN 374 | Prevents dermal absorption, a primary exposure route for amines.[10][11] |
| Eyes/Face | Chemical splash goggles and a face shield | ANSI Z87.1[12] | Protects against splashes that can cause serious eye damage.[2][11] |
| Body | Laboratory coat (cotton or cotton/poly blend) | N/A | Provides a barrier against incidental contact.[11] |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | NIOSH or EN 149 | Required when handling outside of a fume hood or when generating aerosols.[2][13] |
| Feet | Closed-toe shoes | N/A | Protects feet from spills.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][10] The container should be kept tightly closed.[2][14]
Handling Protocol
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Pre-use Check: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][9]
-
Weighing and Transfer: When weighing, use a balance inside a fume hood or a ventilated balance enclosure. Handle as a solid to minimize dust generation.[2]
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.
-
Post-handling: After handling, thoroughly wash hands and any exposed skin.[2][7] Do not eat, drink, or smoke in the handling area.[2]
Emergency and Disposal Plan
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[2][15]
-
Carefully sweep or scoop up the absorbed material into a suitable container for hazardous waste disposal.[15][16]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[15][17]
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.[18]
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash skin with plenty of soap and water.[5][7] Remove contaminated clothing. Seek medical attention if irritation persists.[14]
-
Inhalation: Move the person to fresh air.[5][14] If not breathing, give artificial respiration. Seek medical attention.[7][19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][7] Seek immediate medical attention.[3]
Disposal Plan
-
Waste Classification: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[20]
-
Containment: Collect waste in clearly labeled, sealed containers.[20]
-
Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][20] The material should be sent to a licensed chemical destruction plant.[3]
Conclusion
By adhering to these synthesized safety protocols, researchers can handle this compound with a high degree of safety, protecting themselves and their colleagues. The principles of substitution, engineering controls, administrative controls, and personal protective equipment should always be applied to minimize risk. Always consult your institution's specific safety guidelines and chemical hygiene plan.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. (2019, October 15). PubMed.
- 4-Nitropyrazole - Safety Data Sheet. (n.d.). AK Scientific, Inc.
- What are the Health and Safety Guidelines for Using Amines?. (n.d.).
- AMINES, [CORROSIVE LIQUID]. (n.d.). CAMEO Chemicals - NOAA.
- Safety Data Sheet - 4-Ethyl-1H-pyrazol-3-amine hydrochloride. (n.d.). KISHIDA CHEMICAL CO., LTD.
- SAFETY DATA SHEET - 3-Amino-4-pyrazolecarbonitrile. (2021, December 24). Fisher Scientific.
- SAFETY DATA SHEET - 3-Amino-1-methyl-1H-pyrazole. (n.d.). Fisher Scientific.
- The Best Personal Protective Equipment For Pesticides. (n.d.). DIY Pest Control Products.
- SAFETY DATA SHEET - 3-Methyl-4-nitro-1H-pyrazole. (n.d.). Fisher Scientific.
- Ammonia - Emergency Response Plan. (2025, July 21). Bowdoin College.
- Chemical Spill Guide. (2025, September 24). Division of Research Safety - University of Illinois.
- Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
- SAFETY DATA SHEET - Pyrazole. (2026, January 6). MilliporeSigma.
- MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso.
- Personal Protective Equipment for Working With Pesticides. (2000, December 1). MU Extension.
- Choosing The Correct PPE. (n.d.). Environmental Health & Safety - University of [University Name].
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- 3-Nitro-1H-pyrazole - Safety Data Sheet. (2025, July 26). ChemicalBook.
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022, August 31). JACS Au - ACS Publications.
- safety data sheet - 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride. (n.d.). Enamine.
- Spills and Emergencies. (n.d.). Radiation Safety - University of Pittsburgh.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- SAFETY DATA SHEET - 3-Nitro-1H-pyrazole. (n.d.). AFG Bioscience LLC.
- Proper Disposal of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- SAFETY DATA SHEET - 4-Nitro-1H-pyrazole-3-carboxylic acid. (2009, October 12). Fisher Scientific.
- Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. (2025, August 8). ResearchGate.
- Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (n.d.). PubMed.
- 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine - Hazard. (2025, October 15).
- Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). CUNY.
- Instructions for Cleaning Spills of Liquid Hazardous Drugs. (n.d.). Duke OESO.
- 3-(4-Nitrophenyl)-1-propan-2-ylpyrazol-4-amine. (n.d.). PubChem.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
